molecular formula C8H17NO2 B1307128 Diisopropylamino-acetic acid CAS No. 44976-83-2

Diisopropylamino-acetic acid

Cat. No.: B1307128
CAS No.: 44976-83-2
M. Wt: 159.23 g/mol
InChI Key: HJOTVKSRXFESJH-UHFFFAOYSA-N
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Description

Diisopropylamino-acetic acid is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diisopropylamino-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopropylamino-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[di(propan-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)9(7(3)4)5-8(10)11/h6-7H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOTVKSRXFESJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390384
Record name Diisopropylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44976-83-2
Record name Diisopropylamino-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Diisopropylamine Dichloroacetate (DADA)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Diisopropylamine dichloroacetate (DADA), a salt formed from diisopropylamine and dichloroacetic acid, has emerged as a compound of significant interest in metabolic research and oncology. Initially recognized for its use in treating chronic liver diseases in Japan, recent studies have illuminated its potential as a metabolic modulator with potent anti-cancer properties. This technical guide provides a comprehensive literature review of DADA, delving into its synthesis, physicochemical properties, and complex mechanism of action. We will explore its role as a prodrug of dichloroacetate (DCA), a known inhibitor of pyruvate dehydrogenase kinase (PDK), and the potential synergistic contributions of the diisopropylamine moiety. This document will further detail established analytical methodologies for its quantification, summarize key findings from preclinical studies, and discuss its toxicological profile and therapeutic potential.

Introduction: Unveiling Diisopropylamine Dichloroacetate

Diisopropylamine dichloroacetate (DADA), also known as diisopropylammonium dichloroacetate, is a chemical entity that has garnered renewed attention for its therapeutic potential, particularly in the realm of cancer metabolism.[1] Historically, it has been used in Japan for the management of chronic liver conditions.[2] DADA is the salt formed by the acid-base reaction between the secondary amine diisopropylamine and the carboxylic acid dichloroacetic acid.[2]

This guide will focus on the technical aspects of DADA, providing researchers and drug development professionals with a detailed understanding of its properties and biological activities. The primary active component of DADA is considered to be the dichloroacetate (DCA) anion, a well-studied small molecule that inhibits pyruvate dehydrogenase kinase (PDK), thereby reactivating the pyruvate dehydrogenase (PDH) complex.[2][3] This action effectively shifts cellular metabolism from glycolysis towards oxidative phosphorylation, a metabolic reprogramming that can be detrimental to cancer cells.[3]

Physicochemical Properties and Synthesis

Chemical and Physical Properties

DADA is a white crystalline powder with the chemical formula C₈H₁₇Cl₂NO₂ and a molar mass of approximately 230.13 g/mol .[1] It is soluble in water, ethanol, and chloroform, and slightly soluble in ether.[1]

PropertyValueReference(s)
Molecular Formula C₈H₁₇Cl₂NO₂[1]
Molar Mass 230.13 g/mol [1]
Appearance White crystalline powder[1]
Solubility Soluble in water, ethanol, chloroform; slightly soluble in ether[1]
Synthesis of Diisopropylamine Dichloroacetate

The synthesis of DADA is a straightforward acid-base reaction. While detailed, step-by-step protocols with purification specifics are not extensively published in peer-reviewed literature, the fundamental principle involves the combination of equimolar amounts of diisopropylamine and dichloroacetic acid.[2]

Conceptual Synthesis Workflow:

Diisopropylamine Diisopropylamine Reaction_Vessel Reaction Vessel (Stirring, Controlled Temp.) Diisopropylamine->Reaction_Vessel Dichloroacetic_Acid Dichloroacetic Acid Dichloroacetic_Acid->Reaction_Vessel Solvent Aprotic Solvent (e.g., Diethyl Ether, THF) Solvent->Reaction_Vessel DADA_Salt Diisopropylamine Dichloroacetate (Precipitate) Reaction_Vessel->DADA_Salt Acid-Base Reaction Filtration Filtration DADA_Salt->Filtration Washing Washing (with cold solvent) Filtration->Washing Drying Drying (under vacuum) Washing->Drying Purified_DADA Purified DADA Drying->Purified_DADA

Caption: Conceptual workflow for the synthesis of Diisopropylamine Dichloroacetate.

Experimental Protocol: Laboratory-Scale Synthesis of Diisopropylamine Dichloroacetate

The following is a generalized protocol based on the principles of salt formation between a carboxylic acid and an amine. This protocol should be adapted and optimized by the user.

Materials:

  • Dichloroacetic acid (DCA)

  • Diisopropylamine (DIPA)

  • Anhydrous diethyl ether (or another suitable aprotic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Dissolution of Acid: In a round-bottom flask, dissolve a specific molar amount of dichloroacetic acid in a sufficient volume of anhydrous diethyl ether. Cool the solution in an ice bath with continuous stirring.

  • Addition of Amine: Slowly add an equimolar amount of diisopropylamine to the cooled DCA solution via a dropping funnel. The addition should be dropwise to control the exothermic reaction.

  • Precipitation: Upon addition of the diisopropylamine, a white precipitate of Diisopropylamine Dichloroacetate should form.

  • Reaction Completion: Continue stirring the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified Diisopropylamine Dichloroacetate product in a vacuum oven at a low temperature to remove any residual solvent.

  • Characterization: Confirm the identity and purity of the synthesized DADA using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Mechanism of Action: A Tale of Two Moieties

The primary mechanism of action of DADA is attributed to the dichloroacetate (DCA) anion, which functions as an inhibitor of pyruvate dehydrogenase kinase (PDK).[2][3]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Catalyzed by PDH TCA_Cycle TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA_Cycle PDH Pyruvate Dehydrogenase (PDH) - Active PDH_inactive PDH-P (Inactive) PDH->PDH_inactive Phosphorylation (Inactivation) PDH_inactive->PDH Dephosphorylation (Activation) PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_cyto->Pyruvate Lactate Lactate Pyruvate_cyto->Lactate Anaerobic Metabolism DADA DADA DCA DCA DADA->DCA DCA->PDK Inhibits

Caption: Mechanism of action of DADA via DCA-mediated inhibition of PDK.

The pyruvate dehydrogenase (PDH) complex is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.[4][5] In many cancer cells, the PDH complex is inactivated by phosphorylation, a reaction catalyzed by PDK.[3] This inactivation leads to a metabolic shift towards aerobic glycolysis (the Warburg effect), where glucose is fermented to lactate even in the presence of oxygen.[3]

By inhibiting PDK, DCA prevents the phosphorylation and inactivation of the PDH complex.[3] This restores the flow of pyruvate into the mitochondria for oxidative phosphorylation, leading to several anti-cancer effects:

  • Reduced Lactate Production: Shifting metabolism away from glycolysis decreases the production of lactate, which contributes to an acidic tumor microenvironment that promotes tumor invasion and suppresses immune responses.[3]

  • Increased Reactive Oxygen Species (ROS): Enhanced mitochondrial respiration can lead to an increase in the production of reactive oxygen species, which can induce apoptosis in cancer cells.[3]

  • Induction of Apoptosis: The metabolic reprogramming induced by DCA can trigger programmed cell death in cancer cells.[2]

The Role of the Diisopropylamine Moiety

While DCA is the primary driver of DADA's metabolic effects, the diisopropylamine (DIPA) cation may also contribute to its overall activity. It has been suggested that the DIPA moiety may play a key role in the superior anti-tumor efficacy of DADA compared to DCA alone.[4] Although the precise mechanisms are not fully elucidated, potential contributions of DIPA could include:

  • Enhanced Cellular Uptake: The lipophilic nature of the diisopropyl groups may facilitate the transport of the dichloroacetate anion across the cell membrane, leading to higher intracellular concentrations compared to the administration of DCA salts with smaller, more hydrophilic cations.

  • Vasodilatory Effects: Diisopropylamine is known to have vasodilatory properties, which could potentially improve blood flow and oxygen delivery to tissues.[2]

Preclinical Research and Therapeutic Applications

Anti-Cancer Activity

A growing body of preclinical evidence supports the anti-cancer potential of DADA.

  • In Vitro Studies: DADA has demonstrated cytotoxic effects against various cancer cell lines. For instance, in a study on the MDA-MB-231 breast cancer cell line, DADA exhibited a significantly lower half-maximal inhibitory concentration (IC₅₀) of 7.1 ± 1.1 mmol/L compared to 15.6 ± 2.0 mmol/L for DCA.[4] DADA treatment has also been shown to inhibit lactate production and glucose uptake in cancer cells.[4] Furthermore, DADA can induce autophagy in cancer cells, which can either promote survival or lead to cell death depending on the context.[4]

  • In Vivo Studies: In a subcutaneous breast cancer xenograft model, DADA demonstrated superior tumor growth inhibition compared to DCA at an equivalent molar dose.[4]

Other Therapeutic Areas
  • Liver Disease: DADA has been used in Japan for the treatment of chronic liver diseases, including fatty liver and hepatitis.[2]

  • Metabolic Disorders and Influenza: A study in a mouse model of severe influenza demonstrated that DADA, as a PDK4 inhibitor, could restore PDH activity, improve ATP production, and significantly increase survival rates.[4][5]

Analytical Methodologies

Accurate quantification of DADA in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

Experimental Protocol: HPLC for the Quantification of DADA

The following is a detailed HPLC method adapted from a patent for the quality control of DADA preparations.[6]

Chromatographic Conditions:

  • Column: Octadecylsilane (C18) bonded silica gel.

  • Mobile Phase: A mixture of a perchloric acid solution and acetonitrile.

    • Perchloric Acid Solution Preparation: To 1000 mL of water, add 0.8 mL of perchloric acid and 2 mL of triethylamine. Adjust the pH to 3-4.5 with phosphoric acid.[6]

    • Mobile Phase Composition: A typical volume ratio of perchloric acid solution to acetonitrile is 100:1 to 100:3.[6]

  • Flow Rate: 0.8 - 1.2 mL/min.[6]

  • Detection Wavelength: 200 - 400 nm.[6]

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

Sample Preparation:

  • Standard Solution: Prepare a stock solution of DADA of known concentration in the mobile phase. Prepare a series of dilutions to generate a calibration curve.

  • Sample Solution (from a formulation): Dissolve the DADA-containing formulation in the mobile phase to achieve a target concentration within the calibration range.[6]

  • Biological Samples (e.g., plasma, urine): Sample preparation will likely involve protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant before injection. Method development and validation for biological matrices are essential.

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the DADA peak based on its retention time compared to the standard.

  • Quantify the amount of DADA in the samples by comparing the peak area to the calibration curve.

Toxicology and Safety Profile

The toxicological profile of DADA is an important consideration for its potential therapeutic use.

  • Acute Toxicity: The median lethal dose (LD₅₀) of DADA administered orally in mice has been reported to be 1700 mg/kg.[4]

  • Adverse Effects: Some studies have reported occasional drowsiness, vertigo, nausea, and vomiting in patients at the initial stage of DADA use, which tend to resolve with continued administration.

  • Regulatory Status: It is important to note that while DADA has been used in Japan, the U.S. Food and Drug Administration (FDA) considers pangamic acid and its derivatives, including DADA, as unapproved and potentially unsafe dietary components.[2]

Further comprehensive toxicological studies are needed to fully characterize the safety profile of DADA, especially for long-term use and in the context of cancer therapy.

Conclusion and Future Directions

Diisopropylamine dichloroacetate is a promising metabolic modulator with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, centered on the inhibition of PDK by its DCA component, offers a rational approach to targeting the metabolic vulnerabilities of cancer cells. The diisopropylamine moiety may provide advantages in terms of cellular uptake and overall efficacy compared to DCA alone.

For researchers and drug development professionals, DADA represents a compelling lead compound for further investigation. Future research should focus on:

  • Optimized Synthesis and Formulation: Development of robust and scalable synthesis and purification protocols, as well as stable and bioavailable formulations.

  • Detailed Mechanistic Studies: Elucidation of the precise role of the diisopropylamine moiety in cellular uptake, target engagement, and overall anti-tumor activity.

  • Comprehensive Toxicology: In-depth evaluation of the short-term and long-term toxicity of DADA to establish a clear safety profile.

  • Clinical Translation: Well-designed clinical trials are necessary to evaluate the safety and efficacy of DADA in cancer patients, both as a monotherapy and in combination with other anti-cancer agents.

The information presented in this technical guide provides a solid foundation for the continued exploration of Diisopropylamine dichloroacetate as a potential therapeutic agent.

References

  • Su L, Zhang H, Yan C, et al. Superior anti-tumor efficacy of diisopropylamine dichloroacetate compared with dichloroacetate in a subcutaneous transplantation breast tumor model. Oncotarget. 2016;7(40):65721-65731. [Link]

  • Wikipedia. Diisopropylamine dichloroacetate. [Link]

  • Dong G, Chen Q, Wang Q, et al. Diisopropylamine dichloroacetate enhances radiosensitization in esophageal squamous cell carcinoma by increasing mitochondria-derived reactive oxygen species levels. Oncotarget. 2016;7(42):68170-68178. [Link]

  • Wikipedia. Diisopropylamine dichloroacetate. [Link]

  • Yamane K, Indalao IL, Chida J, et al. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. PLoS One. 2014;9(5):e98032. [Link]

  • Danheiser RL, Nowick JS, Lee JH, Miller RF, Huboux AH. SYNTHESIS OF β-LACTONES AND ALKENES VIA THIOL ESTERS: (E)-2,3-DIMETHYL-3-DODECENE. Organic Syntheses. 1996;73:61. [Link]

  • Wilson JE, Wilson MW. 5-Dodecen-2-one, (E)-. Organic Syntheses. 1980;59:202. [Link]

  • Method for quality control of dichloroacetic acid diisopropylamine or prepar
  • Diisopropylamine Dichloroacetate. PatSnap Synapse. [Link]

  • The antitumor effect of diisopropylamine dichloroacetate on non-small cell lung cancer and its influence on the tumor immune microenvironment. Frontiers in Oncology. 2024. [Link]

  • Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine. Journal of Chromatography B: Biomedical Sciences and Applications. 2000;745(2):397-405. [Link]

  • Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Cancers (Basel). 2019;11(11):1799. [Link]

  • Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza. PLoS One. 2014;9(5):e98032. [Link]

  • Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Organic Syntheses. 2014;91:1. [Link]

  • Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Cancers (Basel). 2023;15(12):3241. [Link]

Sources

Navigating the Safety Landscape of Diisopropylamino-acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive in-depth technical guide on the safety and handling of Diisopropylamino-acetic acid is currently unavailable due to the lack of specific and authoritative safety data for this compound in publicly accessible domains.

Extensive searches for a Safety Data Sheet (SDS), GHS classification, and detailed toxicological information for Diisopropylamino-acetic acid (CAS No. 6942-63-8) have not yielded the specific documentation necessary to construct a reliable and scientifically sound handling guide. The available information predominantly pertains to related but structurally distinct compounds such as Acetic Acid, Diisopropylamine, and N,N-Diisopropylethylamine.

The Importance of Compound-Specific Safety Data

It is a fundamental principle of chemical safety that handling and precautionary measures must be based on data specific to the exact chemical in use. While Diisopropylamino-acetic acid shares structural motifs with other chemicals, its unique combination of a tertiary amine and a carboxylic acid functional group will dictate a specific toxicological profile, reactivity, and set of handling requirements. Extrapolating safety information from related compounds is not a scientifically valid or safe practice and could lead to unforeseen hazards and inadequate risk mitigation.

For instance, Acetic Acid is a corrosive flammable liquid, while Diisopropylamine is a flammable and corrosive amine. The hazards of Diisopropylamino-acetic acid are likely to be a complex combination of the properties of both an amino group and a carboxylic acid group, and cannot be accurately predicted without specific toxicological and reactivity studies.

General Best Practices in the Absence of Specific Data

For researchers and drug development professionals who may be synthesizing or handling Diisopropylamino-acetic acid or other novel compounds with limited safety information, a highly conservative approach based on established principles of laboratory safety is imperative. The following general guidelines should be considered a starting point for a thorough risk assessment, not a substitute for compound-specific data.

Hazard Assessment and the Precautionary Principle

In the absence of data, treat the compound as potentially hazardous. This involves assuming potential for:

  • Toxicity: Acute and chronic effects.

  • Corrosivity/Irritancy: To skin, eyes, and respiratory tract.

  • Sensitization: Potential to cause allergic reactions.

  • Reactivity: With common laboratory reagents.

A thorough risk assessment should be conducted before any handling, considering the scale of the experiment, the procedures involved, and the potential for exposure.

Engineering Controls: The First Line of Defense

The primary method for exposure control should always be the use of robust engineering controls.

Workflow for Handling Chemicals with Unknown Hazards

G cluster_0 Engineering Controls cluster_1 Personal Protective Equipment (PPE) Fume_Hood Work exclusively in a certified chemical fume hood. Ventilation Ensure adequate general laboratory ventilation. Isolation Consider use of a glove box for highly potent or volatile compounds. Eye_Protection Chemical splash goggles and a face shield are mandatory. Hand_Protection Use chemically resistant gloves. (e.g., Nitrile or Neoprene). Consult glove manufacturer's charts. Body_Protection Wear a flame-resistant lab coat, long pants, and closed-toe shoes. Respiratory A respirator may be required based on risk assessment.

Caption: Hierarchy of controls for handling chemicals with unknown hazards.

Personal Protective Equipment (PPE)

PPE should be selected based on the assumption of significant hazard.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a full-face shield.Protects against splashes and potential projectiles. Assumes the substance is corrosive or irritating to the eyes.
Hand Chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.Provides a barrier against skin contact. The specific glove material should be chosen based on the solvents used. Since the permeability for the target compound is unknown, gloves should be changed frequently.
Body Flame-resistant laboratory coat, long pants, and closed-toe, chemically resistant footwear.Protects skin from accidental spills.
Respiratory To be determined by a formal risk assessment. A supplied-air respirator may be necessary for certain procedures.Protects against inhalation of powders, aerosols, or vapors. The need for respiratory protection depends on the physical form of the substance and the procedure being performed.

Safe Handling and Storage Procedures

  • Handling:

    • Always handle Diisopropylamino-acetic acid within a chemical fume hood.

    • Avoid the creation of dust or aerosols.

    • Use compatible tools and equipment (e.g., glass, stainless steel).

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

    • The container should be clearly labeled with the chemical name and any known or suspected hazards.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Protocol

G Start Exposure or Spill Occurs Assess Assess the situation. Is anyone injured? Start->Assess Evacuate Evacuate the immediate area if necessary. Assess->Evacuate Major Spill or Injury First_Aid Administer First Aid Assess->First_Aid Personnel Exposure Spill_Control Control the spill (if safe to do so) Assess->Spill_Control Minor Spill, No Injury Notify Notify supervisor and EH&S immediately. Evacuate->Notify First_Aid->Notify Spill_Control->Notify Medical Seek professional medical attention. Notify->Medical

Caption: Decision workflow for emergency response to a chemical incident.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, and only if trained to do so, use an appropriate absorbent material and dispose of it as hazardous waste. For large spills, contact your institution's emergency response team.

Conclusion and Path Forward

The responsible and safe handling of Diisopropylamino-acetic acid requires specific safety and toxicological data that is not currently available in the public domain. Researchers intending to work with this compound are strongly advised to:

  • Seek Information from the Supplier: If the material was purchased, the supplier is obligated to provide a Safety Data Sheet.

  • Conduct a Thorough Literature Review: Search chemical databases and literature for any toxicological or safety studies that may have been published on this compound.

  • Perform a Comprehensive Risk Assessment: In consultation with your institution's Environmental Health and Safety (EH&S) department, perform a detailed risk assessment before beginning any experimental work.

This document serves to highlight the current information gap and to reinforce the principles of prudent laboratory practice when dealing with compounds of unknown toxicity. The scientific community is urged to share safety information on novel compounds to ensure the well-being of all researchers.

References

Authoritative, citable references for the safety and handling of Diisopropylamino-acetic acid could not be provided as no specific Safety Data Sheets or comprehensive toxicological reports were found during the search process. The general safety principles outlined are based on standard laboratory safety guidelines from regulatory bodies and chemical safety literature.

An In-Depth Technical Guide to the Solubility of Diisopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diisopropylamino-acetic acid, a substituted glycine derivative, presents a unique molecular architecture that has implications for its behavior in various solvent systems. As a molecule incorporating a polar carboxylic acid group and a bulky, nonpolar diisopropylamino moiety, its solubility profile is of critical interest to researchers, scientists, and drug development professionals. Understanding the solubility of this compound is paramount for its application in pharmaceutical formulations, chemical synthesis, and biological assays, as solubility directly impacts bioavailability, reaction kinetics, and purification strategies.[1]

This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of diisopropylamino-acetic acid. While specific experimental data for this compound is not widely published, this document synthesizes established principles of physical chemistry and proven experimental methodologies to offer a robust framework for its study and application.

Physicochemical Properties of Diisopropylamino-acetic Acid

The solubility of a compound is intrinsically linked to its physicochemical properties. Diisopropylamino-acetic acid possesses a zwitterionic character, a common feature of amino acids, due to the presence of both an acidic carboxyl group and a basic tertiary amine.

  • Molecular Structure: The molecule consists of a central nitrogen atom bonded to two isopropyl groups and an acetic acid moiety.

  • Polarity: The carboxylic acid group (-COOH) is highly polar and capable of hydrogen bonding. Conversely, the two isopropyl groups create a nonpolar, sterically hindered region. This amphipathic nature suggests a complex solubility behavior.

  • Hydrogen Bonding: The carboxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in protic solvents. The tertiary amine is a hydrogen bond acceptor.

  • Ionization: In aqueous solutions, the compound can exist as a cation, a zwitterion, or an anion, depending on the pH of the medium. This ionization state significantly influences its solubility.[2]

Theoretical Solubility Profile

Based on the principle of "like dissolves like," a theoretical solubility profile for diisopropylamino-acetic acid across a spectrum of solvents can be predicted.[3] The balance between the polar carboxyl group and the nonpolar diisopropyl groups will dictate its affinity for different solvent types.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to HighThe carboxylic acid group can form strong hydrogen bonds with protic solvents. However, the bulky nonpolar groups may limit solubility compared to smaller amino acids.[4][5]
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)ModerateThese solvents can interact with the dipole of the carboxylic acid group but cannot donate hydrogen bonds. The nonpolar alkyl groups will have favorable interactions.
Nonpolar Hexane, TolueneLow to Very LowThe highly polar carboxylic acid group has very limited favorable interactions with nonpolar solvents, leading to poor solubility.[6]

Note: This table presents a qualitative prediction. Actual quantitative solubility must be determined experimentally.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8] This protocol provides a self-validating system to ensure accurate and reproducible results.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess Diisopropylamino-acetic acid B Add to a known volume of solvent A->B Step 1 C Seal and agitate at constant temperature (e.g., 24-48 hours) B->C Step 2 D Allow suspension to settle C->D Step 3 E Withdraw aliquot of the supernatant D->E Step 4 F Filter to remove undissolved solid E->F Step 5 G Prepare dilutions of the clear filtrate F->G Step 6 H Quantify concentration (e.g., HPLC, UV-Vis) G->H Step 7 I Calculate solubility H->I Step 8

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of crystalline diisopropylamino-acetic acid to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[8]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[9] The time to reach equilibrium can vary and should be determined by taking measurements at different time points until the concentration remains constant.[8]

  • Phase Separation:

    • After equilibration, allow the suspensions to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of dilutions of the clear filtrate.

    • Analyze the concentration of diisopropylamino-acetic acid in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[10]

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factors.

    • The resulting concentration is the thermodynamic solubility of diisopropylamino-acetic acid in the specific solvent at the tested temperature.

Factors Influencing Solubility and Molecular Interactions

The solubility of diisopropylamino-acetic acid is a multifactorial property governed by the interplay of various intermolecular forces and environmental conditions.[11]

Molecular Interactions Diagram

G cluster_solute Diisopropylamino-acetic Acid cluster_solvent Solvent Solute Zwitterionic Solute Solute->Solute Solute-Solute Interactions (Crystal Lattice Energy) Nonpolar Diisopropyl Groups (Van der Waals) Solute->Nonpolar Polar Carboxyl Group (H-Bonding, Dipole-Dipole) Solute->Polar Solvent Solvent Molecules Solute->Solvent Solute-Solvent Interactions (Determines Solubility) Solvent->Solvent Solvent-Solvent Interactions (Cohesive Forces)

Caption: Key molecular interactions governing the solubility process.

Key Influencing Factors
  • Solvent Polarity: As previously discussed, the principle of "like dissolves like" is the primary determinant. Polar solvents will interact favorably with the carboxyl group, while nonpolar solvents will have a greater affinity for the diisopropyl groups.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solid solutes, solubility increases with temperature. However, this relationship must be determined empirically for each solute-solvent system.

  • pH (in Aqueous Systems): The pH of the aqueous medium will have a profound effect on the ionization state of diisopropylamino-acetic acid and, consequently, its solubility.

    • Acidic pH (low pH): The carboxyl group will be protonated (-COOH), and the tertiary amine will also be protonated (-NH+). The molecule will carry a net positive charge, and its salt form may be more soluble.

    • Neutral pH (around the isoelectric point): The molecule will exist predominantly as a zwitterion (-COO- and -NH+). Amino acids often exhibit their lowest solubility at their isoelectric point.

    • Basic pH (high pH): The carboxyl group will be deprotonated (-COO-), and the tertiary amine will be neutral (-N). The molecule will carry a net negative charge, and its salt form is typically highly soluble in water.[2]

  • Presence of Other Solutes: The presence of salts or other organic molecules can influence solubility through effects on ionic strength and intermolecular interactions.

Conclusion

The solubility of diisopropylamino-acetic acid is a complex property dictated by its amphipathic chemical structure. While this guide provides a robust theoretical framework and a validated experimental protocol for its determination, it is imperative for researchers to perform empirical studies to obtain quantitative data relevant to their specific applications. A thorough understanding of the principles outlined herein will enable scientists and drug development professionals to effectively predict, measure, and manipulate the solubility of this compound, thereby facilitating its successful application in research and development.

References

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Unlocking the Therapeutic Potential of Diisopropylamino-acetic Acid: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diisopropylamino-acetic acid is a non-canonical amino acid derivative that, despite its simple structure, remains a largely unexplored molecule within the scientific literature. This technical guide serves as a foundational document for researchers, scientists, and drug development professionals, proposing a structured, hypothesis-driven approach to systematically investigate its therapeutic potential. By deconstructing the molecule into its core components—the acetic acid moiety and the diisopropylamino group—we can infer plausible biological activities based on the known functions of analogous structures. This whitepaper outlines three primary and compelling research avenues: its potential as a novel antimicrobial agent, its role as a metabolic modulator, and its speculative capacity as a neuroactive compound. For each proposed area, this guide provides the underlying scientific rationale, key research questions, and detailed, field-proven experimental protocols to initiate investigation. Our objective is to provide a comprehensive roadmap that not only stimulates new research but also ensures a rigorous and scientifically valid exploration of this promising, yet enigmatic, compound.

Introduction: The Case for a Forgotten Molecule

Diisopropylamino-acetic acid (CAS 44976-83-2) is a synthetic amino acid derivative with the molecular formula C8H17NO2. A survey of existing scientific literature reveals a significant gap in our understanding of its biological properties and potential therapeutic applications. However, its structure, comprising a well-characterized bioactive component (acetic acid) and a modulating functional group (diisopropylamine), provides a strong rationale for focused investigation.

The acetic acid backbone is a short-chain fatty acid (SCFA) with established roles in both metabolic regulation and antimicrobial activity.[1][2] SCFAs are products of gut microbiota fermentation and are increasingly recognized as critical signaling molecules in host health, influencing everything from glucose homeostasis to immune responses.[3][4] Furthermore, the antiseptic properties of acetic acid have been documented for millennia and are still leveraged in clinical settings today.[5][6]

The diisopropylamino group, a bulky secondary amine, is a common feature in various pharmaceuticals and agrochemicals.[7][8] While not possessing a singular, predictable biological function on its own, its inclusion in a molecule can significantly alter physicochemical properties such as lipophilicity, stability, and receptor-binding affinity. For instance, diisopropylamine is a key intermediate in the synthesis of certain vasodilator and cardiovascular drugs.[7][9]

The convergence of these two moieties in a single, stable, and relatively small molecule presents a compelling case for a multi-pronged research initiative. This guide is structured to lead researchers through a logical and efficient discovery process, from initial in vitro screening to more complex cell-based assays, providing the foundational data necessary to justify further preclinical development.

Research Area I: Diisopropylamino-acetic Acid as a Novel Antimicrobial Agent

Scientific Rationale

The potent bactericidal activity of acetic acid is well-documented. It is effective against a wide range of Gram-positive and Gram-negative bacteria, including clinically relevant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[10][11] Its mechanism of action is primarily attributed to the acidification of the cytoplasm and the disruption of metabolic processes in bacteria.[12] Furthermore, acetic acid has shown efficacy against bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[13]

The central hypothesis for this research avenue is that the diisopropylamino group may modulate the antimicrobial properties of the acetic acid core. This modulation could manifest in several ways:

  • Enhanced Potency: The bulky, lipophilic diisopropylamino group could facilitate the molecule's transport across the bacterial cell membrane, leading to a higher intracellular concentration and thus a lower minimum inhibitory concentration (MIC).

  • Broadened Spectrum: The modification may alter the molecule's activity against bacterial species that are less susceptible to acetic acid alone.

  • Reduced Host Cell Toxicity: The amino acid-like structure might be more biocompatible with mammalian cells compared to pure acetic acid, leading to a more favorable therapeutic index.

Key Research Questions
  • What is the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Diisopropylamino-acetic acid against a panel of clinically relevant bacteria?

  • How does its antimicrobial activity compare to that of acetic acid and other standard-of-care antibiotics?

  • Is the compound effective against antibiotic-resistant strains (e.g., MRSA)?

  • Can Diisopropylamino-acetic acid inhibit the formation of or eradicate established bacterial biofilms?

  • What is the cytotoxicity profile of the compound in mammalian cell lines?

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Characterization cluster_2 Phase 3: Data Analysis A Compound Procurement & QC B Bacterial Strain Panel Selection (Gram+, Gram-, Resistant) A->B Select diverse pathogens C MIC & MBC Determination (Broth Microdilution) B->C Prepare inoculum & compound dilutions D Biofilm Inhibition & Eradication Assays C->D If potent (low MIC) E Mammalian Cell Cytotoxicity Assay (e.g., MTT) C->E Assess safety profile G Comparative Analysis C->G F Calculate Therapeutic Index (IC50 / MIC) D->F E->F Determine IC50

Caption: Workflow for evaluating the antimicrobial potential of Diisopropylamino-acetic acid.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is a self-validating system for determining the MIC of Diisopropylamino-acetic acid, adapted from CLSI guidelines.

1. Preparation of Materials:

  • Test Compound: Prepare a 10 mg/mL stock solution of Diisopropylamino-acetic acid in sterile deionized water. Filter-sterilize through a 0.22 µm syringe filter.
  • Bacterial Strains: Select a panel of bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853).
  • Culture Media: Mueller-Hinton Broth (MHB) is recommended for non-fastidious bacteria.[14]
  • Equipment: 96-well sterile microtiter plates, multichannel pipette, spectrophotometer.

2. Inoculum Preparation:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[15] This dilution must be precise as inoculum size is a critical variable.

3. Assay Procedure (96-Well Plate):

  • Add 100 µL of MHB to wells 2 through 12 of a microtiter plate row.
  • Add 200 µL of the 10 mg/mL stock solution to well 1.
  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This creates a concentration gradient.
  • Well 11 will serve as the positive control (inoculum without compound). Well 12 will serve as the negative control (sterile broth).
  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

4. Incubation and Interpretation:

  • Cover the plate and incubate at 37°C for 18-24 hours.
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye.[16] Confirm by reading absorbance at 600 nm.
  • Self-Validation: The negative control (well 12) must be clear, and the positive control (well 11) must show distinct turbidity.
Data Presentation
Bacterial StrainAcetic Acid MIC (µg/mL)Diisopropylamino-acetic acid MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus
E. coli
P. aeruginosa
MRSA

Research Area II: Diisopropylamino-acetic Acid as a Metabolic Modulator

Scientific Rationale

Acetic acid, as a primary SCFA, is a key player in host metabolism. It is readily absorbed and utilized as an energy substrate and can influence metabolic signaling pathways. Studies have shown that acetic acid supplementation can improve insulin sensitivity, reduce fat accumulation, and modulate glucose metabolism.[17][18] The proposed mechanism often involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[17]

This research area will investigate whether Diisopropylamino-acetic acid retains or enhances the metabolic activities of its parent acid. The amino group could facilitate transport into cells via amino acid transporters, potentially increasing its bioavailability and intracellular activity. The diisopropyl groups add lipophilicity, which might alter its interaction with cellular membranes and protein targets.

Key Research Questions
  • Does Diisopropylamino-acetic acid affect the viability and proliferation of metabolic cell lines (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes, C2C12 myotubes)?

  • Can the compound influence glucose uptake in insulin-sensitive cells?

  • Does it modulate key metabolic signaling pathways, such as AMPK or Akt phosphorylation?

  • Does it affect lipid accumulation in adipocytes?

Experimental Workflow: Metabolic Activity Screening

Metabolic_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Insight A Select Cell Lines (HepG2, 3T3-L1, C2C12) B Cytotoxicity Assay (MTT/LDH) to Determine Non-Toxic Dose Range A->B Establish cell cultures C Glucose Uptake Assay (e.g., 2-NBDG) B->C Treat with non-toxic concentrations D Lipid Accumulation Assay (Oil Red O Staining in Adipocytes) B->D E Western Blot for Key Proteins (p-AMPK, p-Akt) C->E If glucose uptake is altered D->E If lipid accumulation is altered F Data Analysis & Hypothesis Refinement E->F

Caption: Workflow for evaluating the metabolic effects of Diisopropylamino-acetic acid.

Detailed Protocol: 2-NBDG Glucose Uptake Assay in C2C12 Myotubes

This protocol provides a robust method to assess the direct effect of the test compound on glucose uptake in a key metabolic cell type.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in DMEM with 10% FBS.
  • To induce differentiation into myotubes, grow cells to ~90% confluency and switch to differentiation medium (DMEM with 2% horse serum) for 4-6 days. Successful differentiation is confirmed by the formation of elongated, multinucleated myotubes.

2. Assay Procedure:

  • Seed differentiated C2C12 myotubes in a 96-well black, clear-bottom plate.
  • Starvation: Two hours prior to the assay, wash the cells with PBS and incubate them in serum-free, low-glucose DMEM. This step is critical to establish a baseline for glucose transport.
  • Treatment: Replace the starvation medium with Krebs-Ringer-HEPES (KRH) buffer. Add Diisopropylamino-acetic acid at various non-toxic concentrations. Include the following controls:
  • Negative Control: KRH buffer only.
  • Positive Control: KRH buffer with insulin (100 nM).
  • Incubate for 30 minutes at 37°C.
  • Glucose Uptake: Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to each well at a final concentration of 50 µM.
  • Incubate for 30 minutes at 37°C.

3. Measurement and Analysis:

  • Terminate the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS. This stops the transport and removes extracellular fluorescence.
  • Add 100 µL of PBS to each well.
  • Measure the fluorescence using a plate reader with excitation/emission wavelengths of ~485/535 nm.
  • Normalize the fluorescence values to the protein content in each well (e.g., using a BCA assay) to account for any differences in cell number.
Data Presentation
Treatment GroupConcentration2-NBDG Fluorescence (Normalized)% Change vs. Negative Control
Negative ControlN/A0%
Insulin (Positive Control)100 nM
Diisopropylamino-acetic acid1 µM
Diisopropylamino-acetic acid10 µM
Diisopropylamino-acetic acid100 µM

Research Area III: Diisopropylamino-acetic Acid as a Potential Neuroactive Agent

Scientific Rationale

This research avenue is the most exploratory, grounded in the principles of medicinal chemistry and the broad roles of amino acid derivatives in neuroscience. Non-canonical amino acids and their derivatives are valuable tools in drug discovery, often designed to improve stability, cross the blood-brain barrier (BBB), or interact with specific neural targets like receptors or enzymes.[19][20] L-DOPA, a derivative of tyrosine, remains a cornerstone of Parkinson's disease treatment, illustrating the profound therapeutic potential of modified amino acids.[19]

The hypothesis here is that Diisopropylamino-acetic acid, as a small, modified amino acid, may possess the ability to penetrate the BBB and exert neuroactive or neuroprotective effects.[21] While the diisopropylamino group does not have a defined neuropharmacological profile, its presence creates a unique chemical entity that warrants screening for neuronal effects. The acetic acid component is also relevant, as acetate can cross the BBB and influence neuronal metabolism and function.[2][22]

Initial research must prioritize safety, establishing a non-toxic concentration range before exploring any functional effects.

Key Research Questions
  • What is the in silico predicted BBB penetration potential of Diisopropylamino-acetic acid?

  • What is the cytotoxicity of the compound in neuronal cell lines (e.g., SH-SY5Y, PC12)?

  • Does the compound offer protection against common neurotoxic insults like oxidative stress (H₂O₂) or glutamate-induced excitotoxicity?

  • Does the compound modulate the expression of markers for neuronal health or stress?

Experimental Workflow: Neuroactivity and Neuroprotection Screening

Neuro_Workflow cluster_0 Phase 1: In Silico & Safety cluster_1 Phase 2: Neuroprotection Screening cluster_2 Phase 3: Mechanistic Probing A In Silico BBB Prediction (Lipinski's Rule of 5, PSA) B Neuronal Cytotoxicity Assay (SH-SY5Y cells, MTT/LDH) A->B Guide initial concentration selection C Induce Neuronal Stress (e.g., H2O2, Glutamate) B->C Use sub-toxic concentrations D Pre-treat with Test Compound C->D Co-incubation or pre-incubation E Assess Cell Viability (Measure protective effect) D->E F Measure Reactive Oxygen Species (ROS) (e.g., DCFDA Assay) E->F If neuroprotection is observed G Further investigation based on results F->G

Caption: Workflow for evaluating the neuroactive potential of Diisopropylamino-acetic acid.

Detailed Protocol: Neuroprotective Assay Against Oxidative Stress

This protocol establishes whether the compound can protect neuronal cells from a common form of cellular damage.

1. Cell Culture:

  • Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.
  • Seed cells in a 96-well plate at a density that will result in ~80% confluency on the day of the experiment.

2. Determination of H₂O₂ Toxicity:

  • First, perform a dose-response experiment with hydrogen peroxide (H₂O₂) alone to determine the concentration that results in ~50% cell death (IC50) after 24 hours. This concentration (e.g., 100-300 µM) will be used for the protection assay.

3. Neuroprotection Assay:

  • Pre-treatment: Remove the culture medium and add fresh medium containing various non-toxic concentrations of Diisopropylamino-acetic acid. Incubate for 2 hours. This allows the compound to be taken up by the cells before the insult.
  • Insult: Add the predetermined IC50 concentration of H₂O₂ to the wells already containing the test compound.
  • Controls:
  • Untreated Control: Cells with medium only.
  • H₂O₂ Control: Cells treated with H₂O₂ only.
  • Compound Control: Cells treated with the highest concentration of the test compound only (to ensure it is not toxic on its own over the full incubation period).
  • Incubate the plate for 24 hours at 37°C.

4. Viability Measurement (MTT Assay):

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
  • Read the absorbance at ~570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control. A significant increase in viability in the "Compound + H₂O₂" group compared to the "H₂O₂ only" group indicates a neuroprotective effect.
Data Presentation
Treatment GroupCompound Conc. (µM)H₂O₂ Conc. (µM)Cell Viability (% of Control)
Untreated Control00100%
H₂O₂ Control0IC50
Compound Control1000
Neuroprotection1IC50
Neuroprotection10IC50
Neuroprotection100IC50

Conclusion and Future Directions

Diisopropylamino-acetic acid represents a blank slate in medicinal chemistry, offering a unique opportunity for novel discovery. The structured, hypothesis-driven approach outlined in this guide provides a clear and scientifically rigorous pathway to elucidate its potential biological activities. By leveraging the known properties of its constituent chemical groups, we have established three plausible and testable research avenues: antimicrobial, metabolic, and neuroactive.

The detailed protocols provided herein are designed to be robust, self-validating, and capable of generating the high-quality preliminary data needed to secure further research funding and drive the compound into a more advanced preclinical pipeline. Successful outcomes in any of these areas could pave the way for the development of a new class of therapeutics. The logical next steps following the completion of these initial screening phases would include lead optimization, in vivo efficacy studies in relevant animal models, and a more profound investigation into the specific molecular mechanisms of action. This guide serves as the first step on that promising journey.

References

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Methodological & Application

Diisopropylamino-acetic Acid: A Sterically Hindered, Non-Nucleophilic Base for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Diisopropylamino-acetic acid as a non-nucleophilic base. Given the specialized nature of this reagent, this guide synthesizes foundational principles of sterically hindered bases with proposed, field-informed protocols to pioneer its application in complex organic reactions.

Introduction: The Need for Selective Basicity

In organic synthesis, the selective abstraction of a proton without undesired nucleophilic attack is a frequent challenge. While many bases are also potent nucleophiles, leading to side reactions and reduced yields, a class of "non-nucleophilic bases" has been developed to overcome this issue. These reagents are characterized by significant steric bulk around the basic center, which allows for the abstraction of protons (a small electrophile) but physically obstructs the approach to larger electrophilic centers, such as carbonyl carbons.[1]

Diisopropylamino-acetic acid, an N,N-disubstituted α-amino acid, is a promising yet underexplored member of this class. Its structure combines the basicity of a tertiary amine with the significant steric hindrance imparted by two isopropyl groups attached to the nitrogen atom. This unique architecture suggests its utility in reactions requiring precise deprotonation without nucleophilic interference.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Diisopropylamino-acetic acid is essential for its effective application.

PropertyValueReference / Note
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Appearance Solid
Boiling Point Not available
pKa of Conjugate Acid ~10-11 (Estimated)Estimated based on the pKa of similar tertiary amines like DIPEA (~10.9 in water).[2] The carboxylate group will influence the overall basicity.
Solubility Soluble in many organic solvents.

graph "Diisopropylamino-acetic_acid_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Nodes for atoms N [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,1.2!", fontcolor="#202124"]; C4 [label="C", pos="0,2.4!", fontcolor="#202124"]; O1 [label="O", pos="-0.8,3.2!", fontcolor="#EA4335"]; O2 [label="OH", pos="0.8,3.2!", fontcolor="#EA4335"]; H1 [label="H", pos="-1.5,0.2!", fontcolor="#5F6368"]; H2 [label="H", pos="1.5,0.2!", fontcolor="#5F6368"]; CH3_1 [label="CH₃", pos="-2.2,-0.2!", fontcolor="#5F6368"]; CH3_2 [label="CH₃", pos="-1.2,-1.5!", fontcolor="#5F6368"]; CH3_3 [label="CH₃", pos="2.2,-0.2!", fontcolor="#5F6368"]; CH3_4 [label="CH₃", pos="1.2,-1.5!", fontcolor="#5F6368"]; H_C3_1 [label="H", pos="-0.5,1.5!", fontcolor="#5F6368"]; H_C3_2 [label="H", pos="0.5,1.5!", fontcolor="#5F6368"];

// Edges for bonds N -- C1; N -- C2; N -- C3; C1 -- H1; C1 -- CH3_1; C1 -- CH3_2; C2 -- H2; C2 -- CH3_3; C2 -- CH3_4; C3 -- H_C3_1; C3 -- H_C3_2; C3 -- C4; C4 -- O1 [label="="]; C4 -- O2; }

Caption: Structure of Diisopropylamino-acetic acid.

Proposed Synthesis

While not widely commercially available in large quantities, Diisopropylamino-acetic acid can be synthesized through straightforward alkylation reactions. A proposed, reliable method involves the nucleophilic substitution of a haloacetic acid derivative with diisopropylamine.

Caption: Proposed synthetic workflow for Diisopropylamino-acetic acid.

Laboratory-Scale Synthesis Protocol (Proposed)

This protocol is a proposed method and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diisopropylamine (1.1 equivalents) and a suitable solvent such as acetonitrile or THF.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (1.0 equivalent) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Work-up (Ester Intermediate): After cooling to room temperature, filter off any precipitated salts. Concentrate the filtrate under reduced pressure. The crude ethyl diisopropylaminoacetate can be purified by vacuum distillation or column chromatography.

  • Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Isolation of Final Product: Acidify the reaction mixture carefully with HCl to a pH of approximately 5-6. The product may precipitate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield Diisopropylamino-acetic acid.

Applications in Organic Synthesis

The primary utility of Diisopropylamino-acetic acid lies in its role as a sterically hindered base, making it a candidate for reactions where enolate formation or proton abstraction is desired without the risk of nucleophilic addition.

Condensation Reactions (e.g., Aldol, Claisen)

Condensation reactions are fundamental carbon-carbon bond-forming reactions that proceed via enolate intermediates. The choice of base is critical to efficiently generate the enolate without side reactions. Strong, hindered bases are ideal for this purpose.

Causality: Diisopropylamino-acetic acid is expected to be a moderately strong base capable of deprotonating ketones, esters, and other carbonyl compounds to form the corresponding enolates. Its bulky diisopropyl groups will sterically prevent the nitrogen atom from attacking the electrophilic carbonyl carbon of the starting material or the product.[3]

Caption: General mechanism of base-mediated enolate formation.

Protocol 3.1.1: Proposed Aldol-Type Condensation

This protocol describes a general procedure for an Aldol-type reaction using Diisopropylamino-acetic acid.

  • Reagents and Materials:

    • Carbonyl compound (ketone or aldehyde with α-hydrogens)

    • Electrophilic carbonyl compound (aldehyde or ketone)

    • Diisopropylamino-acetic acid

    • Anhydrous solvent (e.g., THF, dichloromethane)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

    • Add the carbonyl compound (1.0 equivalent) and anhydrous solvent to the flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve Diisopropylamino-acetic acid (1.1 equivalents) in the anhydrous solvent.

    • Slowly add the base solution to the carbonyl compound solution at -78 °C. Stir for 30-60 minutes to allow for complete enolate formation.

    • Add the electrophilic carbonyl compound (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to proceed at -78 °C, monitoring by TLC. The reaction may require warming to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Perform an aqueous work-up, extracting the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the product using column chromatography.

Alkylation Reactions

Alkylation of carbon acids, such as esters and nitriles, is another key transformation that relies on the clean formation of a carbanion.

Causality: Similar to condensation reactions, the successful alkylation of a weakly acidic C-H bond requires a base that can efficiently deprotonate the substrate without competing in the subsequent S(_N)2 reaction with the alkylating agent. The non-nucleophilic nature of Diisopropylamino-acetic acid makes it a suitable candidate for this purpose.

Protocol 3.2.1: Proposed α-Alkylation of an Ester

  • Reagents and Materials:

    • Ester with α-hydrogens (e.g., ethyl acetate)

    • Alkyl halide (e.g., benzyl bromide)

    • Diisopropylamino-acetic acid

    • Anhydrous THF

    • Inert atmosphere

  • Procedure:

    • Follow steps 1-5 from Protocol 3.1.1, using the ester as the substrate to be deprotonated.

    • Once the enolate is formed, add the alkyl halide (1.0 equivalent) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or GC-MS.

    • Quench and work up the reaction as described in Protocol 3.1.1.

    • Purify the resulting alkylated ester by column chromatography or distillation.

Comparative Analysis with Common Non-Nucleophilic Bases

The choice of a non-nucleophilic base often depends on the required base strength, solubility, and cost. Here is a comparison of Diisopropylamino-acetic acid with other widely used bases.

BasepKa of Conjugate AcidKey FeaturesCommon Applications
Diisopropylamino-acetic acid ~10-11 (Estimated)Moderately strong, sterically hindered, potentially good solubility in various solvents.(Proposed) Aldol and Claisen condensations, alkylations.
DIPEA (Hünig's Base) ~10.9 (in water)[2]Liquid, widely used, moderate base strength.Peptide synthesis, protection/deprotection reactions.
DBU ~12 (in water)Strong, non-nucleophilic amidine base.Elimination reactions, various condensations.
LDA ~36 (in THF)[4]Very strong, requires in-situ preparation at low temperatures.Kinetic enolate formation, deprotonation of very weak acids.[5]

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling Diisopropylamino-acetic acid.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

Diisopropylamino-acetic acid presents itself as a valuable, yet underutilized, tool in the arsenal of the synthetic organic chemist. Its inherent steric hindrance, coupled with moderate basicity, positions it as a promising candidate for a range of reactions where selectivity is paramount. The proposed protocols in this guide serve as a starting point for exploring its utility in condensation, alkylation, and other base-mediated transformations.

Further research is warranted to experimentally determine its pKa in various solvents and to validate its efficacy in the proposed applications. Optimization of reaction conditions and exploration of its use in large-scale synthesis could further establish Diisopropylamino-acetic acid as a staple non-nucleophilic base in both academic and industrial settings.

References

  • Stearic Effects. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • N,N-Diisopropylethylamine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Lithium diisopropylamide. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025).
  • Unveiling the Magic: Lithium Di-isopropyl Amide (LDA) in Organic Synthesis. (2024, January 31). YouTube. Retrieved from [Link]

Sources

Application Note: Comprehensive 1D and 2D NMR Analysis of Diisopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Verification

Diisopropylamino-acetic acid is a non-proteinogenic amino acid characterized by a central glycine scaffold N-substituted with two isopropyl groups. As with many specialized amino acids, it serves as a crucial building block in medicinal chemistry and materials science. Its zwitterionic nature at physiological pH, coupled with the steric bulk of the isopropyl groups, imparts unique chemical properties that are leveraged in drug design and peptide synthesis.

Accurate and unambiguous structural verification is a non-negotiable cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive, detailed structural elucidation of organic molecules in solution. This application note provides an in-depth guide and field-proven protocols for the comprehensive analysis of Diisopropylamino-acetic acid using a suite of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR experiments. The methodologies and interpretations detailed herein are designed for researchers, scientists, and drug development professionals who require robust and reliable characterization of such molecules.

The Causality of Experimental Design

The molecular structure of Diisopropylamino-acetic acid presents specific features that dictate our analytical strategy. Its zwitterionic character profoundly influences solubility, necessitating careful solvent selection. The presence of two magnetically equivalent isopropyl groups attached to a nitrogen atom and an adjacent methylene group provides a simple yet informative spin system for demonstrating the power of correlation spectroscopy. Our approach is designed as a self-validating workflow, where initial 1D spectral hypotheses are rigorously confirmed through subsequent multi-dimensional experiments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Verification SamplePrep Sample Preparation (Solvent Selection) NMR_Tube Transfer to NMR Tube (5-10 mg in 0.6 mL) SamplePrep->NMR_Tube H1_NMR 1D ¹H NMR (Proton Environments) NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR DEPT_135 DEPT-135 (Carbon Type ID) C13_NMR->DEPT_135 COSY 2D COSY (¹H-¹H Connectivity) DEPT_135->COSY HSQC 2D HSQC (¹H-¹³C Correlation) COSY->HSQC Assign_1D Initial 1D Assignment (¹H & ¹³C) HSQC->Assign_1D Confirm_DEPT Carbon Type Confirmation (CH, CH₂, CH₃) Assign_1D->Confirm_DEPT Confirm_COSY Proton Coupling Network (Validate ¹H Assignments) Confirm_DEPT->Confirm_COSY Confirm_HSQC Final C-H Assignment (Link ¹H & ¹³C Spectra) Confirm_COSY->Confirm_HSQC Final_Structure Structure Verified Confirm_HSQC->Final_Structure

Figure 1: A comprehensive workflow for the NMR analysis of Diisopropylamino-acetic acid.

Experimental Protocols

Protocol 1: Sample Preparation

The zwitterionic nature of amino acids makes them highly polar and often poorly soluble in standard organic NMR solvents like chloroform-d (CDCl₃).[1] The choice of solvent is therefore the most critical step in sample preparation.

  • Primary Recommendation (D₂O): Deuterium oxide is an excellent solvent for zwitterions, mimicking an aqueous physiological environment.[2] The primary drawback is that the acidic proton of the carboxylate and the ammonium proton will exchange with deuterium and become invisible in the ¹H NMR spectrum.

  • Alternative (DMSO-d₆): Dimethyl sulfoxide-d₆ is a highly polar aprotic solvent capable of dissolving many amino acids.[1][3] It has the significant advantage of slowing the exchange rate of N-H and O-H protons, often allowing them to be observed.

Step-by-Step Protocol:

  • Weigh 5-10 mg of Diisopropylamino-acetic acid directly into a clean, dry vial. A higher concentration may be needed for less sensitive experiments like ¹³C NMR.[4]

  • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., D₂O, 99.9%).

  • Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely and wipe the exterior clean before inserting it into the spectrometer.

Protocol 2: 1D NMR Data Acquisition

These experiments provide the foundational information about the number and type of proton and carbon environments.

  • ¹H NMR Acquisition:

    • Tune and shim the probe on the sample.

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Ensure the spectral width covers the expected range (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., D₂O at ~4.79 ppm) or an internal standard.

    • Integrate the signals to determine the relative number of protons in each environment.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This ensures all carbon signals appear as singlets, simplifying the spectrum.

    • Use a wider spectral width (e.g., 0 to 200 ppm) to encompass the carbonyl carbon.[5]

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • DEPT-135 Acquisition:

    • Run a standard DEPT-135 pulse sequence.

    • This experiment is crucial for differentiating carbon types: CH₃ and CH groups will appear as positive peaks, while CH₂ groups will appear as negative peaks. Quaternary carbons (like the carbonyl group) will be absent.[6][7]

Spectral Interpretation and Data Analysis

Predicted ¹H and ¹³C NMR Data

The symmetry of the molecule simplifies the spectra. We expect four unique carbon environments and three unique proton environments.

Assignment Atom Type ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Integration ¹³C Chemical Shift (δ, ppm) DEPT-135 Phase
a -COOHNot observed in D₂O--170 - 180Absent
b -CH₂-~3.5 - 4.0Singlet (s)2H55 - 65Negative
c -CH-~3.0 - 3.5Septet (sept)2H50 - 60Positive
d -CH₃~1.2 - 1.5Doublet (d)12H18 - 25Positive

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and pH.

Analysis of Expected ¹H Spectrum:

  • Methylene Protons (b): The two protons on the α-carbon are adjacent to a nitrogen atom and a carbonyl group, shifting them downfield. With no adjacent protons, their signal will be a singlet.

  • Isopropyl Methine Protons (c): These two equivalent protons are each coupled to six methyl protons on their own isopropyl group, resulting in a septet (n+1 = 6+1 = 7). They are also adjacent to the electron-withdrawing nitrogen, placing them downfield.

  • Isopropyl Methyl Protons (d): The twelve equivalent methyl protons are coupled to the single methine proton, splitting their signal into a doublet (n+1 = 1+1 = 2). This doublet-septet combination is a classic signature of an isopropyl group.[8][9] The typical coupling constant (³J) for this interaction through three bonds on sp³ carbons is around 6-8 Hz.[10]

Analysis of Expected ¹³C and DEPT-135 Spectra:

  • Carbonyl Carbon (a): This quaternary carbon will appear far downfield and will be absent in the DEPT-135 spectrum.[11]

  • Methylene Carbon (b): The α-carbon will be the only signal with a negative phase in the DEPT-135 spectrum, allowing for its unambiguous identification.[7]

  • Methine Carbon (c): This CH carbon will appear as a positive peak in the DEPT-135 spectrum.

  • Methyl Carbons (d): The four equivalent methyl groups will produce a single, strong positive signal in both the ¹³C and DEPT-135 spectra.

Protocol 3: 2D NMR for Structural Confirmation

2D NMR experiments are essential for verifying the assignments made from 1D spectra by revealing through-bond correlations.

  • 2D COSY (COrrelation SpectroscopY) Acquisition:

    • Acquire a standard gradient-enhanced COSY experiment.

    • This experiment identifies protons that are coupled to each other (typically over 2-3 bonds).

    • Expected Correlation: A cross-peak will be observed between the methine septet (protons c ) and the methyl doublet (protons d ). This provides definitive evidence of the isopropyl group's connectivity. No other cross-peaks are expected.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

    • Acquire a standard gradient-enhanced HSQC experiment.

    • This experiment correlates each proton with the carbon atom it is directly attached to.[12][13]

    • Expected Correlations:

      • Cross-peak between the methylene proton singlet (b ) and the methylene carbon (b ).

      • Cross-peak between the methine proton septet (c ) and the methine carbon (c ).

      • Cross-peak between the methyl proton doublet (d ) and the methyl carbon (d ).

    • This experiment provides an unbreakable link between the ¹H and ¹³C assignments, completing the structural proof.

Figure 2: Key expected 2D NMR correlations for Diisopropylamino-acetic acid.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural confirmation of Diisopropylamino-acetic acid. By following the detailed protocols and interpretation logic presented in this application note, researchers can confidently verify the identity and purity of their compound. This multi-faceted NMR approach ensures a high degree of certainty, which is paramount for advancing research in drug development and chemical synthesis where this molecule is a key intermediate.

References

  • D'yakov, Y. A., & Krivdin, L. B. (2007). ¹³C NMR spectra of amino acids and their derivatives. Russian Journal of Organic Chemistry, 43(10), 1435–1461. [Link]

  • Sorensen, T. S. (1969). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry, 47(14), 2633–2635. [Link]

  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants. Retrieved from [Link]

  • Instruct. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Dötsch, V., et al. (2006). Amino-acid type identification in 15N-HSQC spectra by combinatorial selective 15N-labelling. Journal of Biomolecular NMR, 34(1), 13–21. [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid? Retrieved from [Link]

  • Loru, F., et al. (2022). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Molecules, 27(21), 7481. [Link]

  • Wishart, D. S., et al. (1994). The 13C Chemical Shifts of Amino Acids in Aqueous Solution Containing Organic Solvents: Application to the Secondary Structure Characterization of Peptides. Journal of Biomolecular NMR, 4(2), 165–174. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Custodio, J. M., et al. (2018). Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures. The Journal of Chemical Physics, 148(2), 024302. [Link]

  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR: Novice Level, Spectrum 11. University of Wisconsin-Madison. Retrieved from [Link]

  • Holzgrabe, U., et al. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis, 249, 116345. [Link]

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 13C NMR spectrum of ethanoic acid. Retrieved from [Link]

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Application Notes and Protocols for a New Frontier in Antimicrobial Research: Diisopropylamino-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.

Introduction: The Rationale for Investigating Diisopropylamino-acetic Acid Derivatives

The escalating crisis of antimicrobial resistance necessitates a continuous and innovative search for new chemical entities with potent antibacterial and antifungal properties.[1] While established classes of antibiotics face growing challenges, derivatives of amino acids have emerged as a promising area of research, offering a versatile scaffold for the development of novel therapeutic agents.[2] This document provides a comprehensive guide to the evaluation of a novel, yet underexplored, class of compounds: Diisopropylamino-acetic acid derivatives .

Although direct literature on the antimicrobial properties of this specific chemical family is nascent, the structural components suggest a strong rationale for their investigation. The core structure combines an acetic acid moiety, a fundamental building block in biochemistry, with a diisopropylamino group. The presence of bulky, lipophilic isopropyl groups is a feature associated with antibacterial activity in other chemical series, such as N-isopropyl cinnamoyl amides, which have shown selectivity against Mycobacterium smegmatis.[3] Furthermore, related compounds containing dialkylamino groups have demonstrated significant antibacterial and antifungal effects, including the inhibition of biofilm formation.[4][5]

These application notes are designed to provide researchers with the foundational knowledge and detailed protocols necessary to systematically evaluate the antimicrobial and antibacterial potential of newly synthesized Diisopropylamino-acetic acid derivatives. We will delve into the causality behind experimental design, ensuring that each protocol serves as a self-validating system for generating robust and reproducible data.

Part 1: Foundational Screening for Antimicrobial Activity

The initial phase of evaluating a new compound class involves broad screening to determine if antimicrobial activity is present and to quantify its potency. The two most common and effective methods for this are the Agar Well Diffusion assay for a qualitative assessment and the Broth Microdilution assay for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Agar Well Diffusion Assay: A First Look at Bioactivity

The agar well diffusion method is a preliminary test to qualitatively assess the antimicrobial activity of a compound.[6] It relies on the diffusion of the test compound through an agar medium, resulting in a zone of growth inhibition if the compound is effective against the test microorganism.[6]

An agar plate is uniformly inoculated with a suspension of the test microorganism. A well is then created in the agar, into which a solution of the Diisopropylamino-acetic acid derivative is placed. As the plate incubates, the compound diffuses outwards from the well. If the compound possesses antimicrobial properties, it will inhibit the growth of the microorganism in the surrounding area, creating a clear "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

AgarWellDiffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_media Prepare and sterilize Mueller-Hinton Agar (MHA) prep_culture Grow overnight culture of test microorganism prep_inoculum Prepare standardized inoculum (0.5 McFarland standard) prep_culture->prep_inoculum inoculate Inoculate MHA plate with standardized inoculum prep_inoculum->inoculate create_well Create sterile wells in the agar (e.g., 6 mm diameter) inoculate->create_well add_compound Add a known concentration of Diisopropylamino-acetic acid derivative to the well create_well->add_compound add_controls Add positive (known antibiotic) and negative (solvent) controls to separate wells add_compound->add_controls incubate Incubate plates at 37°C for 18-24 hours add_controls->incubate measure Measure the diameter (mm) of the zone of inhibition incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.[7] Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • From a fresh culture, inoculate a suitable broth (e.g., Tryptic Soy Broth) with the test microorganism and incubate overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Assay Procedure:

    • Using a sterile cork borer or pipette tip, create wells of 6-8 mm in diameter in the inoculated agar.

    • Prepare a stock solution of the Diisopropylamino-acetic acid derivative in a suitable solvent (e.g., DMSO). Note the final concentration.

    • Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a well.

    • In separate wells, add a positive control (a known antibiotic like Ciprofloxacin) and a negative control (the solvent used to dissolve the test compound).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Broth Microdilution Assay: Determining the Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[8] This quantitative data is crucial for comparing the potency of different derivatives and for guiding further development.

This method involves preparing a series of two-fold dilutions of the Diisopropylamino-acetic acid derivative in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that results in no visible growth is the MIC.

BrothMicrodilution cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_compound Prepare stock solution of Diisopropylamino-acetic acid derivative serial_dilute Perform two-fold serial dilutions of the compound across the plate prep_compound->serial_dilute prep_culture Prepare standardized inoculum (5 x 10^5 CFU/mL) inoculate Inoculate wells with the standardized bacterial suspension prep_culture->inoculate add_broth Dispense broth into wells of a 96-well plate add_broth->serial_dilute add_controls Prepare growth control (no compound) and sterility control (no bacteria) wells serial_dilute->add_controls add_controls->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_mic Visually inspect for turbidity and determine the MIC value incubate->read_mic

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Diisopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude Diisopropylamino-acetic acid by recrystallization. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges encountered by researchers and process chemists. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize this critical purification step.

Frequently Asked Questions (FAQs)

Q1: My crude Diisopropylamino-acetic acid is an oil or a waxy solid and won't crystallize properly. What's the underlying issue?

This is a common challenge with amino acid derivatives. The presence of both a basic amine and an acidic carboxylic acid, combined with bulky, non-polar isopropyl groups, creates a molecule with complex solubility characteristics. Oiling out or failure to crystallize often stems from one or more of the following factors:

  • Residual Impurities : Even small amounts of impurities from the synthesis, such as unreacted starting materials or solvents, can significantly depress the melting point of the mixture and inhibit the formation of a stable crystal lattice.[1]

  • Hygroscopic Nature : The compound may be hygroscopic, absorbing atmospheric moisture to form a viscous syrup.[1] Using freshly dried solvents is crucial.

  • Incorrect pH : Diisopropylamino-acetic acid is amphoteric. If the pH of the crude material is not at its isoelectric point (pI), it will exist as a salt, which often has much higher solubility in polar solvents, preventing crystallization upon cooling. Proper neutralization during workup is critical to obtaining the zwitterionic form that is typically less soluble and more amenable to crystallization.[1]

Troubleshooting Guide

Solvent Selection & Optimization

Q2: How do I select the right solvent system for recrystallizing Diisopropylamino-acetic acid?

Selecting the ideal solvent is the most critical step for a successful recrystallization. The goal is to find a solvent (or solvent pair) in which Diisopropylamino-acetic acid is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[2] Given its hybrid structure (polar head, non-polar tails), a single solvent may not be ideal, making a two-solvent system a powerful alternative.

Expert Insight: The bulky diisopropyl groups lend significant non-polar character, while the amino acid core is polar and capable of hydrogen bonding. This duality suggests that solvent systems balancing polarity will be most effective. Amines as a class can be challenging to crystallize; converting them to a salt can sometimes improve crystallization behavior, but for purifying the final free amino acid, controlling the zwitterionic state is key.[3]

Recommended Solvent Screening Protocol:

  • Preparation : Place approximately 20-30 mg of your crude material into several small test tubes.

  • Single Solvent Screening : To each tube, add a different solvent dropwise at room temperature. Swirl to mix. Good candidates will show poor solubility at room temperature.

  • Heating : Gently heat the tubes that showed poor room-temperature solubility. An ideal solvent will fully dissolve the compound upon heating.

  • Cooling : Allow the tubes with dissolved material to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high quantity of crystalline solid.

Table 1: Suggested Solvents for Screening

Solvent SystemTypeRationale & CausalityPotential Issues
Water Single (Polar Protic)The amino acid group has high affinity for water. May be effective if impurities are non-polar.[3]High solubility may lead to poor recovery. Risk of oiling out if cooled too quickly.
Ethanol / Water Binary (Polar Protic)Ethanol modulates the polarity of water. Dissolve in minimal hot ethanol/water, then add more water as an anti-solvent or simply cool.[4]Finding the precise ratio can be challenging; requires careful titration.
Acetone / Hexanes Binary (Polar Aprotic / Non-polar)A very common and effective pair. Acetone dissolves the polar part, while hexanes act as an anti-solvent, forcing the less soluble compound out of solution.[3]Acetone is volatile; ensure the system is not heated too aggressively.
Ethyl Acetate / Hexanes Binary (Mid-Polarity / Non-polar)Similar to Acetone/Hexanes but with a less polar "good" solvent. Good for compounds with significant non-polar character.[3]Can sometimes lead to precipitation rather than well-formed crystals if the anti-solvent is added too quickly.[5]
Isopropanol Single (Polar Protic)The "like dissolves like" principle suggests the isopropyl groups on the solvent may interact favorably with those on the molecule.May be too good a solvent, leading to low yields.
Procedural Troubleshooting

Q3: I've selected a solvent, but my compound "oils out" instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution above its melting point in that specific solvent environment, forming a liquid phase instead of a solid crystal lattice.

Causality & Solution Workflow:

G start Oily Product Forms During Cooling reheat 1. Re-heat Solution Until Homogeneous start->reheat add_solvent 2. Add More of the 'Good' Solvent (e.g., 10-20% more volume) reheat->add_solvent  Lowers saturation point slow_cool 3. Cool VERY Slowly (Insulate flask, allow to reach RT before using ice bath) add_solvent->slow_cool  Allows molecules time  to orient into a lattice seed 4. Introduce a Seed Crystal (If available) slow_cool->seed  Provides a template  for crystal growth fail Still Oiling Out? slow_cool->fail success Crystalline Product Forms seed->success reassess Re-evaluate Solvent System. Try a lower-boiling point solvent or a different solvent/anti-solvent pair. fail->reassess

Q4: I've let my solution cool, and no crystals have formed. What should I do?

This indicates that your solution is not yet sufficiently supersaturated. The concentration of the dissolved Diisopropylamino-acetic acid is below the threshold needed to initiate crystal nucleation.

Step-by-Step Induction of Crystallization:

  • Scratch the Flask : Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal : If you have a small amount of pure, solid material, add a tiny crystal to the solution. This provides a perfect template for further crystal formation. This is the most reliable method.

  • Reduce Solvent Volume : Gently warm the solution and evaporate a small portion of the solvent under a stream of nitrogen or by using a rotary evaporator. This will increase the concentration of the solute. Be careful not to evaporate too much, or the compound may precipitate out rapidly with impurities.

  • Extended Cooling : Place the flask in an ice bath for 15-30 minutes, and if necessary and the solvent allows (won't freeze), move it to a freezer for a short period.[6]

Q5: My recrystallization yield is very low. How can I improve it?

Low yield is a common issue that can often be rectified with procedural refinement.

Key Optimization Points:

  • Minimize Hot Solvent : Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in solution upon cooling, reducing the final yield.[7]

  • Thorough Cooling : Ensure the crystallization mixture has been cooled sufficiently before filtration. A common mistake is filtering while the solution is still at room temperature. Using an ice-water bath for at least 20 minutes can significantly increase the recovery of the solid.[6]

  • Washing the Crystals : After filtration, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using room-temperature or excessive solvent will redissolve a portion of your purified product.

  • Avoid Premature Crystallization : If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated. If they are cold, the product can crystallize prematurely on the filter paper, leading to loss of material.[6]

Experimental Protocol: A Generalized Workflow

This protocol outlines a standard procedure for recrystallization using a two-solvent system, such as Acetone/Hexanes.

G cluster_0 Dissolution cluster_1 Purification cluster_2 Crystallization & Isolation dissolve 1. Dissolve Crude Product in minimal hot 'good' solvent (e.g., Acetone) hot_filter 2. (Optional) Hot Filter to remove insoluble impurities dissolve->hot_filter add_anti 3. Add 'Anti-solvent' (e.g., Hexanes) dropwise at high temp until solution turns cloudy hot_filter->add_anti reheat 4. Re-heat gently until solution is clear again add_anti->reheat cool 5. Cool Slowly to RT, then in an Ice Bath reheat->cool isolate 6. Isolate Crystals (Vacuum Filtration) cool->isolate wash 7. Wash with minimal ice-cold solvent isolate->wash dry 8. Dry Crystals under Vacuum wash->dry

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides? Available from: [Link]

  • Reddit. Recrystallization from acetic acid? Available from: [Link]

  • Google Patents. WO2016135630A1 - Process for removing impurities from acetic acid.
  • ACS Publications. Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Available from: [Link]

  • National Institutes of Health (NIH). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Available from: [Link]

  • ACS Publications. Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Available from: [Link]

  • Patsnap Eureka. Methods for Detecting Impurities in Glacial Acetic Acid. Available from: [Link]

  • ACS Publications. Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The Journal of Physical Chemistry Letters. Available from: [Link]

  • Reddit. Recrystallization with two solvents. Available from: [Link]

  • Wikipedia. VX (nerve agent). Available from: [Link]

  • YouTube. Recrystallization and Melting Point Analysis. Available from: [Link]

  • Veeprho. Acetic Acid Impurities and Related Compound. Available from: [Link]

  • National Institutes of Health (NIH). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PMC. Available from: [Link]

  • ResearchGate. Synthesis and Characterisation of Degradation impurities of Flucloxacillin and Dicloxacillin | Request PDF. Available from: [Link]

  • PubChem. Acetic acid, 2,2-dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1) | C8H17Cl2NO2. Available from: [Link]

  • Hampton Research. Crystallization Tips. Available from: [Link]

  • Solubility of Things. Acetic Acid. Available from: [Link]

  • National Institutes of Health (NIH). Acetic Acid | CH3COOH | CID 176 - PubChem. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. Available from: [Link]

Sources

Navigating the Synthesis of Diisopropylamino-acetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Diisopropylamino-acetic acid (also known as N,N-diisopropylglycine). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that may arise during your synthetic endeavors. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the common challenges and optimize your reaction outcomes.

Technical Support: Troubleshooting & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter. We will explore the two primary synthetic routes to Diisopropylamino-acetic acid: the alkylation of diisopropylamine with a haloacetic acid, and the reductive amination of glyoxylic acid with diisopropylamine.

Section 1: Synthesis via Alkylation of Diisopropylamine

This synthetic approach involves the nucleophilic substitution of a haloacetic acid (typically chloroacetic acid) with diisopropylamine. While seemingly straightforward, several side reactions can occur, impacting yield and purity.

Question 1: My reaction yield is lower than expected, and I observe unreacted diisopropylamine and chloroacetic acid in my crude product. What could be the cause?

Answer:

Incomplete reaction is a common issue in the alkylation of diisopropylamine. Several factors can contribute to this:

  • Insufficient Reaction Time or Temperature: The alkylation of a sterically hindered secondary amine like diisopropylamine can be sluggish. Ensure your reaction is running for a sufficient duration and at an appropriate temperature to drive the reaction to completion. Monitoring the reaction progress by TLC or LC-MS is crucial.

  • Inadequate Base: The reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate the diisopropylamine, rendering it non-nucleophilic. An adequate amount of a suitable base is essential to neutralize the generated acid and maintain a sufficient concentration of the free amine nucleophile. Common bases for this reaction include potassium carbonate or triethylamine. An excess of diisopropylamine can also serve as the base.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile or DMF are generally preferred as they can solvate the reactants and facilitate the SN2 reaction.

Question 2: I've isolated my product, but NMR analysis suggests the presence of a significant impurity. What could this be and how can I avoid it?

Answer:

A likely impurity in this synthesis is the quaternary ammonium salt , formed by the over-alkylation of the desired Diisopropylamino-acetic acid product. Although the steric bulk of the two isopropyl groups on the nitrogen atom reduces the likelihood of this side reaction compared to less hindered amines, it can still occur, especially under forcing reaction conditions.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of diisopropylamine relative to chloroacetic acid. This ensures that the haloacetic acid is the limiting reagent, minimizing its availability to react with the product.

  • Slow Addition: Add the chloroacetic acid solution dropwise to the solution of diisopropylamine and base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the initial alkylation over the subsequent quaternization.

  • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can promote the formation of the quaternary ammonium salt.

Question 3: How can I effectively purify my Diisopropylamino-acetic acid from unreacted starting materials and the quaternary ammonium salt?

Answer:

Purification can typically be achieved through a combination of extraction and crystallization or chromatography.

  • Extraction:

    • After the reaction, quench the mixture with water.

    • Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the Diisopropylamino-acetic acid and any unreacted diisopropylamine, making them water-soluble.

    • Wash the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.

    • Carefully basify the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to the isoelectric point of Diisopropylamino-acetic acid, at which it will have minimum solubility and precipitate out.

    • The quaternary ammonium salt, being permanently charged, will remain in the aqueous layer.

  • Crystallization: The precipitated Diisopropylamino-acetic acid can be collected by filtration and recrystallized from a suitable solvent system, such as ethanol/water or isopropanol, to further enhance its purity.

  • Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography can be employed to separate the zwitterionic product from charged impurities.

Section 2: Synthesis via Reductive Amination

Reductive amination offers an alternative route, involving the reaction of diisopropylamine with glyoxylic acid to form an iminium intermediate, which is then reduced in situ to the final product. This method is also prone to specific side reactions.

Question 4: My final product is contaminated with significant amounts of glycolic acid and oxalic acid. Why is this happening and how can I prevent it?

Answer:

The presence of glycolic and oxalic acids is a well-documented issue in the reductive amination of glyoxylic acid.[1] These side products arise from two main competing reactions:

  • Reduction of Glyoxylic Acid: The reducing agent used for the amination (e.g., sodium borohydride, sodium cyanoborohydride) can also directly reduce the aldehyde functionality of glyoxylic acid to a primary alcohol, yielding glycolic acid .

  • Cannizzaro Reaction: Under basic or neutral conditions, glyoxylic acid can undergo a disproportionation reaction known as the Cannizzaro reaction.[1][2] In this process, two molecules of glyoxylic acid react to produce one molecule of glycolic acid (the reduction product) and one molecule of oxalic acid (the oxidation product).

Mitigation Strategies:

  • pH Control: The Cannizzaro reaction is favored at higher pH.[2][3] Maintaining a slightly acidic to neutral pH (around 5-7) during the reaction can significantly suppress this side reaction.

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the iminium ion over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) for this reason, as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[4]

  • Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the Cannizzaro reaction more than the desired reductive amination.

  • Order of Addition: Adding the reducing agent portion-wise or after a pre-incubation period of diisopropylamine and glyoxylic acid can allow for the formation of the iminium intermediate, which is then trapped by the reducing agent, minimizing the time the free glyoxylic acid is exposed to the reaction conditions.

Question 5: I am observing an unknown byproduct that is not glycolic or oxalic acid. What else could be forming?

Answer:

Besides the common byproducts, other species can form during the reductive amination of glyoxylic acid:

  • Glyoxylic Acid Dimer/Trimer: Glyoxylic acid is known to exist in equilibrium with its hydrated form and can also form dimers and trimers in solution. These species may be less reactive in the desired reductive amination, leading to incomplete conversion and their presence as impurities.[1]

  • Aza-Cannizzaro Reaction Products: A variation of the Cannizzaro reaction, termed the "aza-Cannizzaro reaction," has been reported for the reaction of glyoxylic acid with ammonia, leading to the formation of oxamic acid.[2][5][6] It is plausible that a similar reaction could occur with diisopropylamine, leading to the formation of N,N-diisopropyloxamic acid.

Troubleshooting and Identification:

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool for identifying these potential byproducts by their molecular weights.

  • NMR Spectroscopy: Careful analysis of ¹H and ¹³C NMR spectra of the crude reaction mixture can help to identify the characteristic signals of these impurities.

Experimental Protocols & Data

Table 1: Summary of Common Side Products and Mitigation Strategies
Synthetic RouteCommon Side Product(s)Causative FactorsMitigation Strategies
Alkylation Unreacted Starting MaterialsIncomplete reaction, insufficient baseIncrease reaction time/temperature, use adequate base
Quaternary Ammonium SaltOver-alkylationControl stoichiometry, slow addition of alkylating agent, moderate reaction conditions
Reductive Amination Glycolic AcidReduction of glyoxylic acid, Cannizzaro reactionUse selective reducing agent (e.g., NaBH₃CN), control pH, lower temperature
Oxalic AcidCannizzaro reactionControl pH (slightly acidic to neutral), lower temperature
Glyoxylic Acid Dimer/TrimerEquilibrium of starting materialEnsure complete reaction, optimize conditions
N,N-Diisopropyloxamic AcidAza-Cannizzaro reactionControl pH and temperature

Visualizing the Synthetic Challenges

To further aid in understanding the reaction pathways and potential pitfalls, the following diagrams illustrate the key transformations.

Diagram 1: Alkylation of Diisopropylamine

Diisopropylamine Diisopropylamine Product Diisopropylamino-acetic acid Diisopropylamine->Product + Chloroacetic Acid (Base) Chloroacetic_acid Chloroacetic Acid Quaternary_salt Quaternary Ammonium Salt (Side Product) Product->Quaternary_salt + Chloroacetic Acid (Over-alkylation)

Caption: Alkylation of diisopropylamine with chloroacetic acid.

Diagram 2: Reductive Amination of Glyoxylic Acid

cluster_main Desired Pathway cluster_side Side Reactions Diisopropylamine Diisopropylamine Iminium_ion Iminium Ion Intermediate Diisopropylamine->Iminium_ion + Glyoxylic Acid Glyoxylic_acid Glyoxylic Acid Product Diisopropylamino-acetic acid Iminium_ion->Product + Reducing Agent Glyoxylic_acid2 Glyoxylic Acid Glycolic_acid Glycolic Acid (Side Product) Glyoxylic_acid2->Glycolic_acid Reduction Oxalic_acid Oxalic Acid (Side Product) Glyoxylic_acid2->Oxalic_acid Cannizzaro (Disproportionation)

Caption: Reductive amination of glyoxylic acid with diisopropylamine.

References

Sources

Technical Support Center: Troubleshooting Low Purity in Diisopropylamino-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diisopropylamino-acetic acid (also known as N,N-Diisopropylglycine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Drawing from established chemical principles and field-proven insights, this resource provides a structured, question-and-answer-based approach to troubleshooting low purity issues, ensuring you can achieve your desired product quality with confidence.

I. Foundational Knowledge: The Synthetic Pathway and Its Challenges

The most common laboratory-scale synthesis of Diisopropylamino-acetic acid involves the N-alkylation of diisopropylamine with a haloacetic acid derivative, typically chloroacetic acid or an ester like ethyl bromoacetate. The general reaction scheme is as follows:

Direct Alkylation: (CH(CH₃)₂)₂NH + ClCH₂COOH → (CH(CH₃)₂)₂NCH₂COOH + HCl

Alkylation followed by Hydrolysis: (CH(CH₃)₂)₂NH + BrCH₂COOC₂H₅ → (CH(CH₃)₂)₂NCH₂COOC₂H₅·HBr (CH(CH₃)₂)₂NCH₂COOC₂H₅·HBr + H₂O → (CH(CH₃)₂)₂NCH₂COOH + C₂H₅OH + HBr

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the purity of the final product. The primary challenge stems from the nucleophilic nature of the amine reactant and product.[1]

II. Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you might encounter during your synthesis, providing potential causes and actionable solutions.

Frequently Asked Question 1: My final product is a complex mixture with multiple spots on TLC, and the NMR spectrum is difficult to interpret. What are the likely impurities?

Answer:

A complex reaction mixture is a common issue in the N-alkylation of amines. The primary culprits for low purity in the synthesis of Diisopropylamino-acetic acid are typically:

  • Unreacted Starting Materials: Residual diisopropylamine and the haloacetic acid derivative.

  • Overalkylation Product (Quaternary Ammonium Salt): The desired product, Diisopropylamino-acetic acid, is a tertiary amine and can be further alkylated by the haloacetic acid derivative to form a quaternary ammonium salt.[2][3][4][5] This is a classic problem in amine alkylation, as the product amine is often more nucleophilic than the starting amine.[1]

  • Side Products from the Alkylating Agent: Haloacetic acid derivatives can undergo self-condensation or other side reactions, especially under basic conditions.

  • Incomplete Hydrolysis (if starting with an ester): If you are using an ester of a haloacetic acid, incomplete hydrolysis will leave residual ethyl Diisopropylamino-acetate in your final product.[6]

dot graph "Impurity_Formation_Pathways" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Potential pathways for impurity formation.

Frequently Asked Question 2: How can I minimize the formation of the overalkylation product (quaternary ammonium salt)?

Answer:

Minimizing overalkylation is crucial for achieving high purity. Here are several strategies, grounded in reaction kinetics and stoichiometry:

  • Control Stoichiometry: Use a molar excess of diisopropylamine relative to the haloacetic acid derivative. This ensures that the alkylating agent is more likely to react with the starting secondary amine rather than the tertiary amine product. A 2 to 3-fold excess of diisopropylamine is a good starting point.

  • Slow Addition of Alkylating Agent: Add the haloacetic acid derivative dropwise to the reaction mixture containing diisopropylamine. This maintains a low concentration of the alkylating agent throughout the reaction, further favoring the initial alkylation step.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to control the rate of the second alkylation reaction more than the first. However, this may also significantly slow down the desired reaction, so optimization is key.

  • Choice of Base: When a base is used to neutralize the hydrohalic acid formed, a bulky, non-nucleophilic base like diisopropylethylamine (Hünig's base) can be a good choice to avoid competing alkylation of the base itself.[7]

ParameterRecommendationRationale
Diisopropylamine:Alkylating Agent Ratio 2:1 to 3:1Reduces the probability of the product reacting with the alkylating agent.
Addition of Alkylating Agent Slow, dropwise additionMaintains a low concentration of the alkylating agent, favoring mono-alkylation.
Reaction Temperature Start at lower temperatures (e.g., 0-25 °C) and monitorCan help control the rate of overalkylation.
Base (if used) Bulky, non-nucleophilic (e.g., Hünig's base)Prevents the base from being alkylated.
Frequently Asked Question 3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What can I do to improve the conversion?

Answer:

Incomplete conversion can be due to several factors. Here's a systematic approach to troubleshooting:

  • Reaction Time and Temperature:

    • Problem: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.

    • Solution: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider increasing the reaction time or gradually increasing the temperature. For the alkylation of diisopropylamine with ethyl bromoacetate, refluxing for an extended period (e.g., 72 hours) may be necessary.

  • Solvent Choice:

    • Problem: The solvent may not be appropriate for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.

    • Solution: Acetonitrile is a common solvent for this type of alkylation. Other polar aprotic solvents like DMF or DMSO can also be considered, but may require more rigorous purification steps.

  • Purity of Reactants:

    • Problem: Impurities in the starting materials, especially water in the diisopropylamine or solvent, can interfere with the reaction.

    • Solution: Ensure that diisopropylamine is dry and the solvent is anhydrous. Distillation of diisopropylamine and the use of freshly dried solvents are recommended.

  • Base Stoichiometry (if applicable):

    • Problem: If a base is used to scavenge the acid produced, an insufficient amount will lead to the protonation of the starting amine, rendering it non-nucleophilic and stopping the reaction.

    • Solution: Use at least one equivalent of a suitable base for every equivalent of haloacetic acid derivative used.

dot graph "Troubleshooting_Incomplete_Conversion" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: A logical workflow for troubleshooting incomplete reactions.

Frequently Asked Question 4: I have synthesized the ethyl ester of Diisopropylamino-acetic acid, but I am struggling with the final hydrolysis step. What are the best practices?

Answer:

Hydrolysis of the ester to the carboxylic acid is a critical step that can also introduce impurities if not performed correctly.

  • Choice of Hydrolysis Conditions: Both acidic and basic hydrolysis can be employed.

    • Acidic Hydrolysis: Refluxing the ester in an aqueous acid solution (e.g., HCl or H₂SO₄) is a common method.

    • Basic Hydrolysis (Saponification): Using an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the carboxylic acid.[8][9] Basic hydrolysis is often cleaner and easier to drive to completion.

  • Troubleshooting Incomplete Hydrolysis:

    • Insufficient Reaction Time/Temperature: Ensure the reaction is heated for a sufficient period. Monitoring by TLC or HPLC is recommended to confirm the disappearance of the starting ester.

    • Biphasic Mixture: If the ester is not fully soluble in the aqueous medium, the reaction can be slow. Adding a co-solvent like ethanol or THF can improve solubility and accelerate the hydrolysis.

  • Work-up Procedure:

    • After basic hydrolysis, the reaction mixture should be cooled and then carefully acidified with a strong acid (e.g., concentrated HCl) to a pH of around 2-3 to precipitate the zwitterionic amino acid.

    • The precipitated product should be collected by filtration and washed with cold water to remove inorganic salts.

Frequently Asked Question 5: How can I effectively purify my crude Diisopropylamino-acetic acid?

Answer:

Purification is key to obtaining a high-quality final product. The choice of method will depend on the nature of the impurities.

  • Crystallization: This is often the most effective method for purifying solid organic compounds.[10][11]

    • Solvent Selection: The ideal solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for the crystallization of amino acids include water, ethanol, or mixtures thereof.

    • Procedure:

      • Dissolve the crude product in a minimal amount of hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If crystallization is not effective, for example, if the impurities have similar solubility profiles to the product, column chromatography can be used.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is often effective for separating amino acids from less polar impurities.

  • Acid-Base Extraction: This can be used to separate the amphoteric amino acid from neutral or acidic/basic impurities.

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous acid to protonate the amine and move the product to the aqueous layer.

    • Wash the organic layer to remove acidic and neutral impurities.

    • Basify the aqueous layer to deprotonate the carboxylic acid and then carefully acidify to the isoelectric point to precipitate the pure amino acid.

III. Analytical Characterization for Purity Assessment

Accurate assessment of purity is essential. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the structure and can be used to identify and quantify impurities if their signals are resolved from the product signals. The spectrum of the related N,N-Diisopropylethylamine shows characteristic signals for the isopropyl and ethyl groups.[7]

    • ¹³C NMR: Complements the ¹H NMR data and can help in the structural elucidation of impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • A powerful technique for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is a good starting point for method development.[12]

  • Mass Spectrometry (MS):

    • Confirms the molecular weight of the desired product and can help in identifying the molecular weights of impurities.

IV. References

  • PubChem. (n.d.). Acetic acid, 2,2-dichloro-, compd. with N-(1-methylethyl)-2-propanamine (1:1). Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]

  • PubMed. (2019). N-Glycan Analysis by Ultra-Performance Liquid Chromatography and Capillary Gel Electrophoresis with Fluorescent Labeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Carboxyl Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN102297909A - Method for quality control of dichloroacetic acid diisopropylamine or preparation thereof. Retrieved from

  • ResearchGate. (n.d.). Distillation/crystallization process used to purify acetic acid and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Results on Reaction of Chloroethane with Diisopropylamine b. Retrieved from [Link]

  • PubMed. (2002). Synthesis and cytotoxic activity of N-(2-diethylamino)ethylcarboxamide and other derivatives of 10H-quindoline. Retrieved from [Link]

  • ResearchGate. (2017, March 21). N-alkylation of secondary amine?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification. Retrieved from [Link]

  • Juniper Publishers. (2017, September 12). Alkylation-Elimination Reaction in Quaternary Ammonium Salts. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. Retrieved from

  • Google Patents. (n.d.). CN106588672A - Production method of diisopropylethylamine. Retrieved from

  • SciELO. (2022, September 28). A Simple Screening Method for Determining Diethylene Glycol in Beer by Gas Chromatography. Retrieved from [Link]

  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • Google Patents. (n.d.). US4482713A - Quaternary ammonium salts and their preparation. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Glycine, N,N-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed Central. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • PubMed Central. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN100480230C - Preparation and application of diethyl diisopropyl carboxylate. Retrieved from

  • MDPI. (2024, June 12). Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Retrieved from [Link]

  • MDPI. (2023, September 27). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

  • Google Patents. (n.d.). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography. Retrieved from

  • Bentham Science. (2025, October 16). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • OAText. (2018, June 25). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Retrieved from [Link]

  • Google Patents. (n.d.). US1921717A - Method of making dichloroacetic acid. Retrieved from

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  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Google Patents. (n.d.). CN101759571A - Preparation method of N,N-diisopropylethylamine. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5-Dodecen-2-one, (E)-. Retrieved from [Link]

  • Google Patents. (n.d.). WO1995018093A1 - Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. Retrieved from

  • Science Info. (2023, November 8). Quaternary Ammonium Salts: Definition, Preparation, Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

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Preventing the formation of byproducts in Diisopropylamino-acetic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Diisopropylamino-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Our goal is to provide you with the expertise and practical insights needed to minimize byproduct formation and optimize your reaction outcomes.

Introduction to Synthetic Strategies

N,N-Diisopropylamino-acetic acid is a valuable building block in pharmaceutical and materials science. Its synthesis can be approached through several key pathways, each with its own set of advantages and potential challenges. The most common routes include:

  • Direct Alkylation of Glycine: This method involves the reaction of glycine with an isopropylating agent, such as isopropyl bromide or isopropyl iodide.

  • Reductive Amination of Glyoxylic Acid: This approach utilizes the reaction of glyoxylic acid with diisopropylamine in the presence of a reducing agent.

  • Hydrolysis of N,N-Diisopropylaminoacetonitrile: This two-step process involves the synthesis of the corresponding nitrile followed by hydrolysis to the carboxylic acid.

This guide will delve into the specific byproducts associated with each of these methods and provide detailed troubleshooting advice to mitigate their formation.

Troubleshooting Guide & FAQs

Section 1: Direct Alkylation of Glycine

This method, while seemingly straightforward, is often complicated by over-alkylation and other side reactions.

Q1: I am observing a significant amount of a higher molecular weight impurity in my final product when synthesizing N,N-Diisopropylamino-acetic acid via direct alkylation of glycine. What is this byproduct and how can I prevent it?

A1: The most common byproduct in the direct alkylation of glycine with an isopropylating agent is the quaternary ammonium salt , N,N,N-triisopropylglycine. This occurs due to the over-alkylation of the desired N,N-diisopropylamino-acetic acid. The nitrogen atom of the product remains nucleophilic and can react with another equivalent of the alkylating agent.

Causality and Prevention:

  • Stoichiometry: The molar ratio of the isopropylating agent to glycine is critical. An excess of the alkylating agent will significantly favor the formation of the quaternary salt.

  • Reaction Conditions: Higher temperatures and prolonged reaction times can also increase the rate of over-alkylation.[1]

Troubleshooting Protocol: Minimizing Over-alkylation

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (no more than 2.1 equivalents) of the isopropylating agent (e.g., isopropyl bromide) relative to glycine.

  • Gradual Addition: Add the isopropylating agent dropwise to the reaction mixture at a controlled temperature to avoid localized high concentrations.

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to achieve a good reaction rate without promoting over-alkylation. A typical starting point is room temperature, with gentle heating (40-50 °C) only if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of the tri-isopropylglycine.

Q2: Besides over-alkylation, are there other byproducts I should be aware of when using isopropyl bromide for the alkylation of glycine?

A2: Yes, another potential byproduct is glycine isopropyl ester . This can arise from the esterification of the carboxylic acid group of glycine under the reaction conditions, especially if the reaction is carried out in an alcoholic solvent or if there is residual alcohol from the preparation of the base.[2]

Prevention of Ester Formation:

  • Solvent Choice: Use a non-alcoholic solvent such as acetonitrile or DMF.[3]

  • Anhydrous Conditions: Ensure that all reagents and solvents are anhydrous to minimize the potential for esterification.

  • Base Selection: Use a non-nucleophilic base, such as potassium carbonate or sodium hydride, to deprotonate the glycine.

Table 1: Summary of Byproducts in Direct Alkylation of Glycine and Prevention Strategies

ByproductFormation MechanismPrevention Strategy
N,N,N-triisopropylglycineOver-alkylationControl stoichiometry, gradual addition of alkylating agent, lower reaction temperature, monitor reaction progress.
Glycine isopropyl esterEsterificationUse non-alcoholic solvents, ensure anhydrous conditions, use a non-nucleophilic base.

Diagram 1: Byproduct Formation in Direct Alkylation of Glycine

Glycine Glycine Diisopropylamino_acetic_acid N,N-Diisopropylamino-acetic acid (Desired Product) Glycine->Diisopropylamino_acetic_acid + 2 eq. Isopropyl Bromide, Base Glycine_isopropyl_ester Glycine isopropyl ester (Byproduct) Glycine->Glycine_isopropyl_ester + Isopropyl Alcohol (Trace) Isopropyl_Bromide Isopropyl Bromide (Excess) Base Base Triisopropylglycine N,N,N-triisopropylglycine (Byproduct) Diisopropylamino_acetic_acid->Triisopropylglycine + Isopropyl Bromide Isopropyl_Alcohol Isopropyl Alcohol (Impurity)

Caption: Byproduct pathways in the direct alkylation of glycine.

Section 2: Reductive Amination of Glyoxylic Acid

This elegant method can provide high yields, but is susceptible to side reactions involving the highly reactive glyoxylic acid.

Q3: My reductive amination of glyoxylic acid with diisopropylamine is giving low yields and I'm seeing several unexpected spots on my TLC. What are the likely byproducts?

A3: The reductive amination of glyoxylic acid is prone to several side reactions, primarily due to the reactivity of glyoxylic acid itself. The major byproducts to consider are:

  • Glycolic Acid: The direct reduction of the aldehyde group of glyoxylic acid by the reducing agent.

  • Oxalic Acid and Glycolic Acid (from Cannizzaro Reaction): In the presence of a base, glyoxylic acid can undergo a disproportionation reaction (Cannizzaro reaction) to yield oxalic acid and glycolic acid.[4]

  • Glyoxylic Acid Dimer/Trimer: Glyoxylic acid can self-condense to form dimers and trimers.[4]

  • Oxamate: A proposed byproduct from the "aza-Cannizzaro" reaction mechanism.[5][6]

Causality and Prevention:

  • Reaction Conditions: The pH of the reaction medium is crucial. Basic conditions favor the Cannizzaro reaction.

  • Order of Addition: The order in which the reagents are mixed can influence the extent of side reactions.

  • Choice of Reducing Agent and Catalyst: The selectivity of the reducing agent and catalyst can play a significant role in minimizing the reduction of glyoxylic acid.

Troubleshooting Protocol: Suppressing Byproducts in Reductive Amination

  • pH Control: Maintain a neutral to slightly acidic pH (around 6-7) during the initial stages of the reaction to disfavor the Cannizzaro reaction.

  • Pre-formation of the Imine/Enamine: Mix the glyoxylic acid and diisopropylamine first to allow for the formation of the iminium intermediate before adding the reducing agent. This can help to favor the desired reductive amination pathway over the direct reduction of glyoxylic acid.

  • Catalyst Selection: A rhodium on carbon catalyst has been reported to be effective in suppressing side reactions in the reductive amination of glyoxylic acid.[4]

  • Solvent System: The use of a water-soluble organic co-solvent, such as methanol or ethanol, can help to maintain the solubility of all reactants and intermediates, which can inhibit side reactions.[4]

Diagram 2: Competing Reactions in the Reductive Amination of Glyoxylic Acid

Glyoxylic_Acid Glyoxylic Acid Diisopropylamino_acetic_acid N,N-Diisopropylamino-acetic acid (Desired Product) Glyoxylic_Acid->Diisopropylamino_acetic_acid + Diisopropylamine, Reducing Agent Glycolic_Acid_Reduction Glycolic Acid (Reduction) Glyoxylic_Acid->Glycolic_Acid_Reduction + Reducing Agent Cannizzaro_Products Oxalic Acid + Glycolic Acid (Cannizzaro) Glyoxylic_Acid->Cannizzaro_Products + Base Dimer_Trimer Dimer/Trimer Glyoxylic_Acid->Dimer_Trimer Self-condensation Diisopropylamine Diisopropylamine Reducing_Agent Reducing Agent Base Base

Caption: Competing reaction pathways for glyoxylic acid.

Section 3: Hydrolysis of N,N-Diisopropylaminoacetonitrile

This route can be very effective, but incomplete hydrolysis is a common pitfall.

Q4: After hydrolyzing N,N-Diisopropylaminoacetonitrile, I'm having difficulty purifying my product. My NMR spectrum shows an additional peak that I suspect is a byproduct. What could it be?

A4: The most likely byproduct in the hydrolysis of N,N-Diisopropylaminoacetonitrile is the corresponding N,N-Diisopropylaminoacetamide . The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. If the hydrolysis is incomplete, this amide will remain as an impurity.[7][8][9]

Causality and Prevention:

  • Reaction Conditions: The hydrolysis of nitriles typically requires forcing conditions (strong acid or base and heat) to proceed to completion. Milder conditions may result in the isolation of the amide as the major product.[9]

  • Reaction Time and Temperature: Insufficient reaction time or temperature will lead to incomplete hydrolysis.

Troubleshooting Protocol: Ensuring Complete Hydrolysis

  • Vigorous Hydrolysis Conditions: Use a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) and heat the reaction mixture to reflux.

  • Extended Reaction Time: Allow the reaction to proceed for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting nitrile and the intermediate amide.

  • Work-up Procedure: After basic hydrolysis, the product will be in the form of its carboxylate salt. Acidification is necessary to protonate the carboxylic acid for extraction. Ensure the pH is adjusted appropriately (typically to the isoelectric point of the amino acid) to facilitate precipitation or extraction.

Table 2: Byproduct in Nitrile Hydrolysis and Prevention

ByproductFormation MechanismPrevention Strategy
N,N-DiisopropylaminoacetamideIncomplete hydrolysisUse strong acid or base, increase reaction temperature and time, monitor for complete conversion.

Diagram 3: Stepwise Hydrolysis of N,N-Diisopropylaminoacetonitrile

Nitrile N,N-Diisopropylaminoacetonitrile Amide N,N-Diisopropylaminoacetamide (Intermediate/Byproduct) Nitrile->Amide H2O, H+ or OH- (Mild Conditions) Carboxylic_Acid N,N-Diisopropylamino-acetic acid (Desired Product) Amide->Carboxylic_Acid H2O, H+ or OH- (Forcing Conditions)

Caption: Hydrolysis pathway showing the intermediate amide.

Analytical and Purification Strategies

Q5: What are the recommended analytical methods for assessing the purity of my N,N-Diisopropylamino-acetic acid?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation and for identifying and quantifying impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in identifying contaminants.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides excellent separation and identification capabilities.[12][13][14] Derivatization may be necessary to increase the volatility of the amino acid and its byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying non-volatile byproducts such as the tri-alkylated quaternary salt and the amide intermediate.

Q6: I've identified the byproducts in my reaction mixture. What are the best general strategies for purifying N,N-Diisopropylamino-acetic acid?

A6: The purification strategy will depend on the nature of the impurities:

  • Crystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation. A mixed solvent system can sometimes provide better results.[3][15]

  • Column Chromatography: For impurities with different polarities, silica gel chromatography can be effective. However, the polar nature of amino acids can sometimes lead to tailing. Using a polar eluent system, possibly with a small amount of acetic or formic acid, can improve separation.

  • Extraction: Acid-base extraction can be used to separate the amphoteric amino acid product from non-polar impurities. By carefully adjusting the pH of the aqueous solution, the amino acid can be selectively precipitated or extracted.

References

  • Jarois, D. R., Schimmelpfennig, L. E., & Gellman, S. H. (2024). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. Chemistry – A European Journal. [Link]

  • U.S. Patent No. 4,073,804. (1978). Producing glycine by the reductive amination of glyoxylic acid.
  • Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine – The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(11), e202218548. [Link]

  • Restek Corporation. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. [Link]

  • Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(11), e202218548. [Link]

  • Paczelt, V., Wende, R. C., Schreiner, P. R., & Eckhardt, A. K. (2023). Glycine Imine—The Elusive α-Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid. Angewandte Chemie International Edition, 62(11), e202218548. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Japanese Patent No. 2005289840A. (2005). Purification method of N-isopropylacrylamide.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Lin, H. J., & Lee, Y. J. (2005). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. Food and Chemical Toxicology, 43(3), 437–444. [Link]

  • Achiwa, K., & Yamada, S. (1965). Reexamination of direct preparation of amino acids from glycine via n-salicylideneglycinatoaquocopper (ii). Chemical and Pharmaceutical Bulletin, 13(7), 876-879. [Link]

  • Alkyl Strategies for Optimizing Reaction Conditions. (2025). Patsnap. [Link]

  • U.S. Patent No. 4,532,354. (1985). Method for purifying N,N-dimethylaminopropylamine.
  • Ocheje, J. O., & Ocheje, G. O. (2022). GC-MS Analysis of the Bioactive Compounds in Aqueous Ethanol, Dichloromethane, and n-hexane Extracts of Pumpkin (Cucurbita pepo) Seed. ResearchGate. [Link]

  • Singh, P., & Chauhan, P. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]

  • Anderson, N. G. (2012). Crystallization and Purification. ResearchGate. [Link]

  • U.S. Patent No. 3,366,639. (1968).
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Raj, R., & John, J. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacological activities. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Binder, D. A., Blanchard, J. S., & Roderick, S. L. (1996). Crystallization and preliminary crystallographic analysis of tetrahydrodipicolinate-N-succinyltransferase. Proteins, 26(1), 115–117. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. [Link]

  • Wang, Y., et al. (2020). A green synthesis method-nitrile hydration to synthesize amide. ResearchGate. [Link]

  • Chinese Patent No. 101784514B. (2013). Glutamic acid N,N-diacetic amide, glutamic acid N-acetic amide n-acetonitrile, alkali metal salts thereof, process to prepare them and their use.
  • U.S. Patent No. 6,500,973B2. (2002). Extractive solution crystallization of chemical compounds.
  • Verma, S., & Bhardwaj, S. K. (2025). Nanoparticle-assisted strategies in mass spectrometry-based metabolite analysis: recent advances across analytical workflow. TrAC Trends in Analytical Chemistry, 117768. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

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Technical Support Center: Scaling Up the Synthesis of Diisopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diisopropylamino-acetic acid (also known as N,N-Diisopropylglycine). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up your synthesis.

Introduction to the Synthesis

Diisopropylamino-acetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. While the synthesis may appear straightforward, scaling up can present unique challenges that impact yield, purity, and reproducibility. This guide is structured to address these challenges head-on, providing not just solutions but also the underlying scientific principles.

Two primary synthetic routes are commonly employed for the synthesis of Diisopropylamino-acetic acid:

  • Alkylation of Diisopropylamine: This classic method involves the reaction of diisopropylamine with a haloacetic acid, typically chloroacetic acid or its salt.

  • Reductive Amination: This approach involves the reaction of diisopropylamine with glyoxylic acid followed by reduction of the resulting imine intermediate.

This guide will cover troubleshooting for both methodologies.

Troubleshooting Guides and FAQs

Section 1: Alkylation of Diisopropylamine with Chloroacetic Acid

This method is often the first choice due to the ready availability of starting materials. However, several issues can arise during scale-up.

Question 1: My reaction is showing low conversion of diisopropylamine, and I'm recovering a significant amount of starting material. What's going wrong?

Answer:

Low conversion in the alkylation of diisopropylamine can be attributed to several factors. Let's break down the potential causes and solutions:

  • Insufficient Basicity: The reaction generates hydrochloric acid (HCl) as a byproduct, which will protonate the diisopropylamine, rendering it non-nucleophilic. To drive the reaction to completion, a base is required to neutralize the in-situ generated acid. While using an excess of diisopropylamine (acting as both reactant and base) is an option, it is often not economical on a larger scale.

    • Expert Recommendation: Employ an inexpensive inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). These are effective acid scavengers and are easily removed during workup. Use at least one equivalent of the base relative to chloroacetic acid. For stubborn reactions, a slight excess (1.1-1.2 equivalents) can be beneficial.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition.

    • Causality: The alkylation is an SN2 reaction. The rate is dependent on temperature, but so are competing elimination reactions and potential degradation of reactants or products.

    • Protocol: Start the reaction at a moderate temperature (e.g., 50-60 °C) and monitor the progress by TLC or GC/LC. If the reaction is sluggish, you can incrementally increase the temperature, but be mindful of any new impurity spots appearing on your chromatogram.

  • Solvent Choice: The choice of solvent is critical for ensuring the reactants are in solution and can interact effectively.

    • Recommendation: Polar aprotic solvents like acetonitrile or DMF are often good choices as they can dissolve both the amine and the chloroacetate salt.[1] However, for easier workup and removal, consider using a higher-boiling alcohol like isopropanol or n-butanol, especially if using an inorganic base.[2]

Question 2: I'm observing the formation of a significant amount of a dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer:

The formation of the dialkylated product, where the initially formed diisopropylamino-acetic acid is further alkylated, is a common issue.[3] This occurs because the product amine is still nucleophilic.

  • Controlling Stoichiometry: The most straightforward approach is to use an excess of diisopropylamine relative to chloroacetic acid. This statistically favors the reaction of the haloacid with the more abundant starting amine. However, this is often not a cost-effective solution at scale.

  • Slow Addition of the Alkylating Agent:

    • Expertise in Practice: A key technique to minimize dialkylation is the slow, controlled addition of the chloroacetic acid (or its solution) to the reaction mixture containing diisopropylamine and the base. This maintains a low concentration of the alkylating agent at all times, favoring reaction with the more concentrated diisopropylamine.[4]

    • Workflow:

      • Charge the reactor with diisopropylamine, the chosen solvent, and the base.

      • Heat the mixture to the desired reaction temperature.

      • Prepare a solution of chloroacetic acid in the reaction solvent.

      • Add the chloroacetic acid solution dropwise or via a syringe pump over several hours.

      • Monitor the reaction progress closely.

  • Use of a Salt of Chloroacetic Acid: Using sodium chloroacetate can sometimes offer better control over the reaction compared to the free acid. The salt is often less reactive, which can help to temper the reaction rate and improve selectivity.

Workflow Diagram: Alkylation of Diisopropylamine

cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Workup & Purification Diisopropylamine Diisopropylamine Reaction_Vessel Reaction Vessel (Controlled Temperature) Diisopropylamine->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid / Salt Slow_Addition Slow Addition of Chloroacetic Acid Chloroacetic_Acid->Slow_Addition Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Vessel Monitoring Reaction Monitoring (TLC/GC/LC) Reaction_Vessel->Monitoring Filtration Filtration (Remove Inorganic Salts) Reaction_Vessel->Filtration Slow_Addition->Reaction_Vessel Monitoring->Reaction_Vessel Feedback for Optimization Extraction Aqueous Extraction (Remove Excess Amine/Base) Filtration->Extraction Purification Purification (e.g., Distillation/Crystallization) Extraction->Purification Product Diisopropylamino-acetic Acid Purification->Product

Caption: Workflow for the alkylation synthesis of diisopropylamino-acetic acid.

Section 2: Reductive Amination

Reductive amination offers an alternative route that can sometimes provide better control and higher yields, especially when dealing with sensitive substrates.[5]

Question 3: My reductive amination reaction is sluggish, and I'm seeing incomplete conversion of the starting materials. What can I do to drive the reaction to completion?

Answer:

A sluggish reductive amination can be frustrating. The key is to understand that this is a two-step process occurring in one pot: imine formation followed by reduction.[3]

  • pH Control for Imine Formation: The formation of the imine intermediate is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6).

    • Causality: The acid catalyzes the dehydration of the hemiaminal intermediate to the imine. However, if the pH is too low, the starting amine will be protonated and become non-nucleophilic.[6]

    • Practical Tip: The addition of a small amount of acetic acid can be beneficial, especially when reacting ketones.[6] For the reaction of diisopropylamine with glyoxylic acid, the acidity of the carboxylic acid may be sufficient.

  • Choice of Reducing Agent: The choice of reducing agent is critical for success.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations. It is a mild and selective reducing agent that can be used in a one-pot procedure.[6] It is less sensitive to acidic conditions compared to other borohydrides.

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective reagent that is stable in mildly acidic conditions.[3] However, due to the potential for cyanide release, its use at scale may require additional safety precautions.

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and is less stable in acidic conditions. It is typically used in a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[6]

  • Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing this water can help drive the reaction towards the product.

    • Scale-up Strategy: While the use of drying agents like magnesium sulfate is common in the lab, at a larger scale, azeotropic removal of water using a Dean-Stark trap can be employed if the solvent is appropriate (e.g., toluene).

Question 4: I'm having difficulty purifying my diisopropylamino-acetic acid from the reaction mixture. What are the best practices for isolation and purification?

Answer:

Purification can be challenging due to the amphoteric nature of the product.

  • Workup Strategy:

    • Quenching: After the reaction is complete, carefully quench any remaining reducing agent. For borohydride reagents, this can be done by the slow addition of water or a dilute acid.

    • pH Adjustment: The product is an amino acid and its solubility is highly dependent on pH. To facilitate extraction, adjust the pH of the aqueous solution.

      • To remove non-polar impurities, you can wash the aqueous layer with a non-polar solvent (e.g., hexane or diethyl ether) at a neutral or slightly basic pH.

      • To extract the product into an organic layer, you may need to adjust the pH to be near the isoelectric point of the amino acid.

    • Extraction: Use a suitable organic solvent for extraction. Dichloromethane or ethyl acetate are common choices.[7] Multiple extractions will improve recovery.

  • Purification Techniques:

    • Crystallization: If the product is a solid, crystallization is often the most effective purification method for achieving high purity at scale. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/hexane) to find the optimal conditions.

    • Distillation: If the product is a low-melting solid or a high-boiling liquid, vacuum distillation can be an effective purification method.[8]

    • Azeotropic Distillation for Water Removal: If residual water is an issue, azeotropic distillation with a solvent like toluene can be used to dry the product.[9][10]

Data Summary: Comparison of Synthetic Routes

ParameterAlkylation of DiisopropylamineReductive Amination
Starting Materials Diisopropylamine, Chloroacetic Acid/SaltDiisopropylamine, Glyoxylic Acid
Key Reagents Inorganic Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Common Byproducts Dialkylated Amine, Over-alkylated productsUnreacted Aldehyde/Ketone, Alcohol from reduction of carbonyl
Primary Control Parameter Slow addition of alkylating agentpH control, Choice of reducing agent
Advantages Readily available starting materialsOften higher selectivity, milder conditions
Disadvantages Potential for over-alkylationMore expensive reagents (reducing agent)

Experimental Protocols

Protocol 1: Alkylation of Diisopropylamine with Sodium Chloroacetate

Materials:

  • Diisopropylamine (1.2 equivalents)

  • Sodium Chloroacetate (1.0 equivalent)

  • Potassium Carbonate (1.1 equivalents)

  • Acetonitrile (sufficient volume for a stirrable slurry)

Procedure:

  • To a clean, dry, inerted reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, charge the acetonitrile, diisopropylamine, and potassium carbonate.

  • Begin agitation and heat the mixture to a gentle reflux (approximately 80-82°C).

  • Slowly add the sodium chloroacetate portion-wise over 2-3 hours, ensuring the temperature remains at reflux.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 4-6 hours, or until reaction monitoring (e.g., GC analysis of an aliquot) indicates completion.

  • Cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude product can then be purified by vacuum distillation or crystallization.

Logical Relationship Diagram: Troubleshooting Low Yield

cluster_alkylation Alkylation Issues cluster_reductive Reductive Amination Issues cluster_solutions_alkylation Alkylation Solutions cluster_solutions_reductive Reductive Amination Solutions Low_Yield Low Yield of Diisopropylamino-acetic Acid Low_Conversion Low Conversion Low_Yield->Low_Conversion Dialkylation Dialkylation Byproduct Low_Yield->Dialkylation Sluggish_Reaction Sluggish Reaction Low_Yield->Sluggish_Reaction Incomplete_Reduction Incomplete Reduction Low_Yield->Incomplete_Reduction Add_Base Add/Increase Base Low_Conversion->Add_Base Cause: Acid Formation Increase_Temp Optimize Temperature Low_Conversion->Increase_Temp Cause: Low Rate Slow_Addition Slow Reagent Addition Dialkylation->Slow_Addition Cause: High [Alkylating Agent] Adjust_pH Adjust pH (4-6) Sluggish_Reaction->Adjust_pH Cause: Poor Imine Formation Remove_Water Remove Water Sluggish_Reaction->Remove_Water Cause: Equilibrium Change_Reducer Change Reducing Agent (e.g., to STAB) Incomplete_Reduction->Change_Reducer Cause: Ineffective Reductant

Caption: Troubleshooting guide for low yield in the synthesis.

References

  • Organic Syntheses. Org. Synth.2023 , Coll. Vol. 10, 86.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61 (11), 3849–3862.

  • Lawrence, S. A. Amines: Synthesis, Properties and Applications. Cambridge University Press, 2004.

  • Wikipedia. Reductive amination.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).

  • Google Patents. CN106478423B - Synthesize N, the method for N- diisopropylethylamine.

  • De Dietrich Process Systems. Recovery of Acetic Acid.

  • Benchchem. Troubleshooting side reactions in the synthesis of quinoline derivatives.

  • Organic Syntheses Procedure. Preparation of a Diisopropylselenophosphoramide Catalyst and its Use in Enantioselective Sulfenoetherification.

  • ACS Publications. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.

  • Chemical Engineering Transactions. Process Simulation-Driven Optimization of Acetic Acid Recovery: Azeotropic Distillation with n-Propyl Acetate.

Sources

Validation & Comparative

A Researcher's Guide to Non-Nucleophilic Bases: A Comparative Analysis of Diisopropylamino-acetic acid and DIPEA

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic selection of a non-nucleophilic base is a critical parameter for achieving high yields and minimizing unwanted side reactions. These sterically hindered reagents are designed to function solely as proton abstractors, leaving electrophilic centers untouched. Among the most ubiquitous of these is N,N-Diisopropylethylamine (DIPEA), or Hünig's base, a stalwart in applications ranging from peptide synthesis to cross-coupling reactions.[1][2] This guide presents a comprehensive comparison between the well-established DIPEA and the less conventional Diisopropylamino-acetic acid, providing researchers, scientists, and drug development professionals with a detailed analysis supported by physicochemical properties and experimental considerations.

Introduction to Non-Nucleophilic Bases

A non-nucleophilic base is a sterically hindered organic compound that can readily accept a proton (Brønsted-Lowry base) but is physically obstructed from attacking an electrophilic atom, such as a carbonyl carbon.[3][4] This dual characteristic is invaluable in reactions where a nucleophilic base would otherwise compete with the desired nucleophile, leading to a mixture of products. The efficacy of a non-nucleophilic base is primarily governed by two factors: its basicity (pKa of the conjugate acid) and the degree of steric crowding around the basic nitrogen atom.[3][5]

DIPEA (N,N-Diisopropylethylamine) is a tertiary amine featuring two bulky isopropyl groups and one ethyl group attached to the nitrogen atom.[1][6] This structure provides significant steric hindrance, making it an excellent proton scavenger but a poor nucleophile.[1][2] It is widely employed in numerous transformations, including amide bond formation, alkylations, and transition metal-catalyzed reactions.[2]

Diisopropylamino-acetic acid , on the other hand, is an amino acid derivative. Its structure incorporates the same diisopropylamino moiety for steric hindrance but also includes a carboxylic acid group. This fundamental difference suggests a zwitterionic character and distinct physicochemical properties, particularly concerning solubility and its behavior in reaction media.

Physicochemical Properties: A Head-to-Head Comparison

The choice between these two bases begins with a fundamental understanding of their intrinsic properties. The presence of the carboxyl group in Diisopropylamino-acetic acid creates significant differences in polarity, solubility, and basicity compared to the simple tertiary amine structure of DIPEA.

PropertyDiisopropylamino-acetic acidN,N-Diisopropylethylamine (DIPEA)
Chemical Structure (CH(CH₃)₂)₂NCH₂COOH(CH(CH₃)₂)₂NCH₂CH₃
Molar Mass (g·mol⁻¹) 159.21129.24[1]
pKa of Conjugate Acid Not readily available in literature~10.75 - 11[3][7]
Boiling Point (°C) Data not available126.6[1]
Density (g/mL) Data not available0.742 at 25 °C[1][8]
Appearance Solid (predicted)Colorless liquid[1]
Solubility Expected solubility in polar solventsLow solubility in water; soluble in organic solvents[1]

The Decisive Role of Steric Hindrance and Basicity

The core function of these molecules as non-nucleophilic bases is a direct consequence of their structure. The bulky isopropyl groups form a protective shield around the nitrogen's lone pair of electrons.

Steric_Hindrance cluster_DIPEA DIPEA cluster_DAA Diisopropylamino-acetic acid cluster_reaction Interaction with Electrophile N1 N C1 CH₂CH₃ N1->C1 iPr1 CH(CH₃)₂ N1->iPr1 iPr2 CH(CH₃)₂ N1->iPr2 E Electrophile (e.g., R-C=O) N1->E Nucleophilic Attack (Hindered) H H⁺ (Proton) N1->H Proton Abstraction (Allowed) N2 N C2 CH₂COOH N2->C2 iPr3 CH(CH₃)₂ N2->iPr3 iPr4 CH(CH₃)₂ N2->iPr4

Caption: Steric hindrance allows the nitrogen lone pair to abstract protons while preventing nucleophilic attack on larger electrophiles.

The basicity, defined by the pKa of the protonated amine (the conjugate acid), determines the base's strength. DIPEA, with a pKa of approximately 10.75, is sufficiently basic to neutralize the acids commonly generated in reactions like peptide coupling (e.g., HCl or TFA salts of amines) and to facilitate reactions that require a mild, non-interfering base.[3][6] The basicity of Diisopropylamino-acetic acid is not well-documented in standard databases. However, the electron-withdrawing effect of the adjacent carboxylic acid group would be expected to reduce the basicity of the nitrogen atom compared to DIPEA.

Comparative Performance in Key Synthetic Applications

While DIPEA is a cornerstone reagent, the unique properties of Diisopropylamino-acetic acid may offer situational advantages or disadvantages.

Amide and Peptide Synthesis

This is the arena where DIPEA is most frequently used. In solid-phase peptide synthesis (SPPS) and solution-phase couplings, a base is required to neutralize the amine salt and to activate the coupling reagent (for phosphonium and aminium types like HBTU or HATU).[9][10]

The Role of DIPEA:

  • Non-Nucleophilic: It does not compete with the primary or secondary amine nucleophile in forming an amide bond with the activated carboxylic acid.[2]

  • Solubility: DIPEA and its resulting protonated salt (diisopropylethylammonium) are soluble in common organic solvents used for synthesis (e.g., DMF, DCM), which is crucial for reaction homogeneity.

Considerations for Diisopropylamino-acetic acid:

  • Zwitterionic Nature: As an amino acid, it likely exists as a zwitterion. This could drastically reduce its solubility in nonpolar organic solvents, potentially making it unsuitable for standard peptide coupling conditions.

  • Reduced Basicity: The presumed lower pKa may render it less effective at neutralizing amine salts or facilitating the activation of certain coupling reagents.

  • Potential for Self-Condensation: The presence of both a basic amine and a carboxylic acid in the same molecule introduces the possibility of self-reaction or interference with the desired coupling pathway.

Due to these factors, DIPEA remains the overwhelmingly preferred choice in this context.[11] Direct comparative data is scarce because Diisopropylamino-acetic acid is not typically considered for this application.[11]

Alkylation Reactions

DIPEA is often used in the alkylation of secondary amines to tertiary amines. Its steric bulk prevents the dreaded Menshutkin reaction, where the newly formed tertiary amine is further alkylated to form a quaternary ammonium salt.[1][2]

Alkylation R2NH R₂NH (Secondary Amine) Product R₂NR' (Tertiary Amine) R2NH->Product + R'-X RX R'-X (Alkyl Halide) RX->Product Base Hindered Base (e.g., DIPEA) Base->Product Prevents Side Reaction BaseH Base-H⁺X⁻ Base->BaseH + HX SideProduct [R₂NR'₂]⁺X⁻ (Quaternary Salt) Product->SideProduct + R'-X (Undesired)

Caption: A hindered base scavenges the acid byproduct, preventing over-alkylation of the desired tertiary amine product.

Diisopropylamino-acetic acid could theoretically perform the same proton scavenging role. However, its solubility profile would again be the primary consideration. If the reaction is run in a polar solvent where the base is soluble, it could be effective. Its carboxylate group, once deprotonated, might act as a phase-transfer catalyst, which could be an interesting, albeit unexplored, property.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol outlines a standard procedure where a non-nucleophilic base is essential. The choice of base is critical for success.

Objective: To couple a carboxylic acid and an amine using HATU as the activating agent and a non-nucleophilic base as the proton scavenger.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Amine (as HCl or TFA salt, 1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow Diagram:

Amide_Coupling_Workflow start Start dissolve Dissolve Carboxylic Acid and HATU in anhydrous DMF start->dissolve add_amine Add Amine Salt Solution dissolve->add_amine add_base Add DIPEA dropwise at 0 °C add_amine->add_base react Stir at room temperature (Monitor by TLC/LC-MS) add_base->react workup Aqueous Workup (e.g., H₂O, brine wash) react->workup extract Extract with Organic Solvent (e.g., EtOAc) workup->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify end End (Isolated Product) purify->end

Sources

A Comparative Guide to Amino Acid Catalysis: Unveiling the Potential of Diisopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic organic chemistry, the quest for efficient, selective, and sustainable catalytic systems is paramount. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, amino acids have garnered significant attention due to their natural abundance, low toxicity, and ability to facilitate a wide range of asymmetric reactions. This guide provides an in-depth comparative analysis of Diisopropylamino-acetic acid and other commonly employed amino acids in catalysis, with a focus on the asymmetric aldol reaction as a model system. While proline has been a cornerstone of amino acid catalysis, this document explores how structural modifications, such as the introduction of bulky N-substituents in Diisopropylamino-acetic acid, can profoundly influence catalytic activity and selectivity.

The Foundation of Amino Acid Catalysis: The Enamine and Iminium Ion Cycles

The catalytic prowess of amino acids in reactions involving carbonyl compounds primarily stems from their ability to form nucleophilic enamine intermediates and electrophilic iminium ions.[1][2][3][4][5] This dual reactivity allows for the activation of both the nucleophile and the electrophile in a catalytic cycle.

Enamine Catalysis: Secondary amino acids, such as the well-studied L-proline, react with a ketone or aldehyde to form an enamine. This enamine is a more potent nucleophile than the corresponding enol or enolate, enabling it to readily attack an electrophile.

Iminium Catalysis: The same secondary amino acid can react with an α,β-unsaturated carbonyl compound to form an iminium ion. This transformation lowers the LUMO of the carbonyl compound, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.

The interplay between these two cycles is fundamental to the broad utility of amino acid catalysis in carbon-carbon bond-forming reactions.

The Benchmark Catalyst: L-Proline

L-proline, a secondary amino acid with a rigid pyrrolidine ring, is often hailed as the "simplest enzyme" for its remarkable ability to catalyze asymmetric reactions with high stereoselectivity.[1][6][7] Its unique structural features are key to its success:

  • Secondary Amine: Enables the formation of the crucial enamine intermediate.

  • Carboxylic Acid: Acts as a Brønsted acid to activate the electrophile and as a Brønsted base to facilitate proton transfer steps within the transition state.

  • Chiral Center: Induces asymmetry in the transition state, leading to the preferential formation of one enantiomer of the product.

  • Rigid Structure: The pyrrolidine ring restricts conformational freedom, leading to a more organized and predictable transition state, which is essential for high enantioselectivity.

The generally accepted mechanism for the proline-catalyzed asymmetric aldol reaction is depicted below.

Proline-Catalyzed Aldol Reaction cluster_cycle Catalytic Cycle cluster_reactants cluster_product Proline L-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone Aldehyde Aldehyde Iminium_Aldol Iminium-Aldol Adduct Enamine->Iminium_Aldol + Aldehyde Aldol_Product Aldol Product Iminium_Aldol->Aldol_Product + H2O - L-Proline

Figure 1: Catalytic cycle of the L-proline-catalyzed intermolecular aldol reaction.

Diisopropylamino-acetic Acid: A Sterically Hindered Challenger

Diisopropylamino-acetic acid, also known as N,N-diisopropylglycine, presents an intriguing structural deviation from proline and other primary amino acids. The presence of two bulky isopropyl groups on the nitrogen atom introduces significant steric hindrance. While there is a notable absence of published data on the catalytic activity of Diisopropylamino-acetic acid in the scientific literature, we can hypothesize its potential behavior based on established principles of organocatalysis and studies on other sterically hindered amines.

Structural Features and Hypothesized Catalytic Behavior
  • Tertiary Amine: Unlike primary and secondary amino acids, Diisopropylamino-acetic acid is a tertiary amino acid. This is a critical distinction, as tertiary amines cannot form the traditional enamine intermediate necessary for the catalytic cycle depicted for proline. The absence of a proton on the nitrogen atom prevents the final deprotonation step to a neutral enamine after the initial condensation with a carbonyl compound.[3]

  • Steric Hindrance: The bulky diisopropyl groups are expected to significantly impede the approach of substrates to the nitrogen atom. This steric congestion would likely disfavor the formation of any potential intermediates that require the direct involvement of the nitrogen atom. Studies on other N-alkylated amino acids have shown that increased steric bulk around the nitrogen can decrease reactivity.[8]

  • Lewis Basicity: The electron-donating nature of the two isopropyl groups increases the Lewis basicity of the nitrogen atom. However, its ability to act as a Brønsted base might be sterically hindered.

Based on these features, it is hypothesized that Diisopropylamino-acetic acid would be a poor catalyst for the aldol reaction via the enamine pathway. The inability to form an enamine is a major mechanistic roadblock. However, it is conceivable that it could act as a Brønsted base catalyst, where the carboxylate group deprotonates the ketone to form an enolate. This, however, would likely result in a racemic product as the chiral information would not be effectively transferred in the transition state.

A Plausible Synthetic Route for Diisopropylamino-acetic Acid

A likely synthetic route to Diisopropylamino-acetic acid would involve the N-alkylation of glycine or its ester derivative with an isopropyl halide, or through reductive amination of a glyoxylate with diisopropylamine. Direct N-alkylation of amino acids with alcohols has also been reported and could be a viable route.[9][10]

Synthesis of Diisopropylamino-acetic acid Glycine Glycine Diisopropylamino_acetic_acid Diisopropylamino-acetic acid Glycine->Diisopropylamino_acetic_acid Isopropyl_Bromide Isopropyl Bromide (2 eq.) Isopropyl_Bromide->Diisopropylamino_acetic_acid Base Base (e.g., Na2CO3) Base->Diisopropylamino_acetic_acid Experimental Workflow Start Start Dissolve Dissolve catalyst in DMSO Start->Dissolve Add_Ketone Add Cyclohexanone Dissolve->Add_Ketone Add_Aldehyde Add 4-Nitrobenzaldehyde Add_Ketone->Add_Aldehyde React Stir at Room Temperature Add_Aldehyde->React Quench Quench with NH4Cl (aq) React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Analyze Yield, dr, and ee Purify->Analyze End End Analyze->End

Sources

A Senior Application Scientist's Guide to Benchmarking Novel Additives in Peptide Coupling: A Case Study with Diisopropylamino-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unceasing Pursuit of Perfection in Peptide Synthesis

In the landscape of modern drug development and biochemical research, the chemical synthesis of peptides remains a cornerstone technology. The efficiency and fidelity of solid-phase peptide synthesis (SPPS) are paramount, directly impacting the purity, yield, and biological viability of the final product. The critical step in this process is the formation of the amide bond, a reaction that, while conceptually simple, is fraught with potential pitfalls such as incomplete reactions and, most critically, the erosion of stereochemical integrity via racemization.[1][2]

For decades, the community has relied on a toolkit of coupling reagents and additives designed to maximize efficiency while minimizing these unwanted side reactions. The classic carbodiimides, like N,N'-Diisopropylcarbodiimide (DIC), are potent activators but are notoriously prone to inducing racemization and forming N-acylurea byproducts when used alone.[1][3] This led to the development of additives such as 1-hydroxybenzotriazole (HOBt) and, more recently, safer and often more effective alternatives like OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate).[1][4] These additives function by converting the highly reactive O-acylisourea intermediate into a more stable active ester, which facilitates a clean and rapid coupling with suppressed racemization.[5]

The field, however, is not static. The search for novel reagents that offer improved performance, safety, or unique reactivity profiles is continuous. It is in this spirit that we, as application scientists, must establish rigorous, unbiased frameworks for evaluating new candidates. This guide provides such a framework, using Diisopropylamino-acetic acid (DIPAA) , a compound not traditionally used in this context, as a case study to benchmark its performance against established standards. We will dissect the causality behind the experimental design, provide detailed, self-validating protocols, and present a clear, data-driven comparison to guide researchers in their own evaluation of novel synthetic reagents.

Pillar 1: The Mechanistic Rationale and Experimental Design

Before embarking on any benchmarking study, we must understand the established mechanism and define what constitutes "performance." A successful coupling additive must excel in two primary areas: accelerating the coupling reaction to completion and suppressing the loss of chiral purity.

The Challenge of Racemization

Racemization at the α-carbon of the activated amino acid is a primary concern. The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can easily tautomerize, scrambling the stereocenter.[1] Effective additives like OxymaPure intercept the activated species before it can cyclize, forming an active ester that is less susceptible to racemization.[6]

Hypothesizing the Role of Diisopropylamino-acetic acid (DIPAA)

DIPAA (CAS 44976-83-2) presents a unique chemical structure in this context: it possesses both a tertiary amine and a carboxylic acid moiety.[7][8] Unlike HOBt or Oxyma, it lacks the N-hydroxy functionality critical for forming the classic active esters. Therefore, it is unlikely to function as a direct replacement. Its potential roles could be:

  • A basic additive: The tertiary amine could act as a base, although its pKa would need to be considered relative to the standard bases used, like N,N-Diisopropylethylamine (DIPEA).

  • An interfering agent: The carboxylic acid could compete with the primary amino acid for activation by DIC, potentially terminating the peptide chain.

  • No significant effect: It may be an inert spectator in the reaction.

Our experimental design must be structured to elucidate which, if any, of these roles it plays.

Designing the Comparative Study

To generate meaningful data, we must compare our test article against both a modern and a classic standard, as well as a negative control.

  • Model Peptide: We will use the synthesis of the model tripeptide H-Phe-Val-Ala-NH₂ on a Rink Amide resin. The coupling of Fmoc-Val onto Ala-resin is a moderately hindered coupling, providing a suitable challenge. The phenylalanine residue will be used for racemization analysis.

  • Experimental Arms:

    • Test Condition: DIC / Diisopropylamino-acetic acid (DIPAA)

    • Gold Standard: DIC / OxymaPure

    • Classic Standard: DIC / HOBt

    • Negative Control: DIC alone

  • Key Performance Indicators (KPIs):

    • Reaction Completion Time: Monitored via a qualitative ninhydrin (Kaiser) test.[9]

    • Crude Peptide Purity: Quantified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

    • Racemization Level: Determination of D-Phe content by chiral Gas Chromatography-Mass Spectrometry (GC-MS) after total hydrolysis.[12][13]

    • Crude Yield: Gravimetric analysis of the lyophilized crude peptide.

The workflow for this benchmark is visualized below.

G cluster_0 Phase 1: Peptide Synthesis cluster_1 Phase 2: Comparative Coupling cluster_2 Phase 3: Synthesis Completion & Cleavage cluster_3 Phase 4: Analysis resin Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 couple_ala Couple Fmoc-Ala-OH (Standard Method) deprotect1->couple_ala deprotect2 Fmoc Deprotection couple_ala->deprotect2 couple_val Couple Fmoc-Val-OH (4 Parallel Reactions) deprotect2->couple_val c1 1. DIC / DIPAA c2 2. DIC / Oxyma c3 3. DIC / HOBt c4 4. DIC Alone deprotect3 Fmoc Deprotection c1->deprotect3 c2->deprotect3 c3->deprotect3 c4->deprotect3 couple_phe Couple Fmoc-Phe-OH (Standard Method) deprotect3->couple_phe final_deprotect Final Fmoc Deprotection couple_phe->final_deprotect cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage analysis Crude Peptide Analysis cleavage->analysis hplc Purity (RP-HPLC) analysis->hplc ms Identity (LC-MS) analysis->ms chiral Racemization (Chiral GC-MS) analysis->chiral yield Yield (Gravimetric) analysis->yield

Caption: Experimental workflow for benchmarking coupling additives.

Pillar 2: Self-Validating Protocols for Scientific Integrity

The trustworthiness of a benchmarking study hinges on the robustness and clarity of its protocols. Every step is detailed here to ensure reproducibility and provide a self-validating system where the controls confirm the validity of the assay.

Protocol 1: Solid-Phase Peptide Synthesis of H-Phe-Val-Ala-NH₂

This protocol is for a 0.1 mmol synthesis scale. All steps are performed at room temperature unless specified.

  • Resin Preparation:

    • Place 135 mg of Rink Amide AM resin (0.74 mmol/g substitution) in a 10 mL SPPS vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes with gentle agitation.

  • Fmoc-Alanine Coupling (First Amino Acid):

    • Drain the DMF.

    • Perform Fmoc deprotection by adding 5 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes, drain. Repeat with a second 7-minute incubation.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

    • Prepare the coupling solution: In a separate vial, dissolve Fmoc-Ala-OH (4 eq, 0.4 mmol, 124.5 mg), HBTU (3.9 eq, 0.39 mmol, 148 mg), and DIPEA (8 eq, 0.8 mmol, 140 µL) in 3 mL of DMF.

    • Add the coupling solution to the resin and agitate for 45 minutes.

    • Confirm reaction completion with a negative ninhydrin test.

    • Drain and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL), then DMF (3 x 5 mL).

  • Fmoc Deprotection for Next Coupling:

    • Perform Fmoc deprotection as described in step 2.

    • Wash the resin thoroughly with DMF (5 x 5 mL). The resin is now ready for the comparative coupling step.

  • Comparative Coupling of Fmoc-Valine:

    • Divide the Ala-resin equally into four separate reaction vessels.

    • For each vessel: Prepare a stock solution of Fmoc-Val-OH (4 eq, 0.1 mmol, 34 mg) in 1 mL of DMF.

    • Vessel 1 (DIPAA): Add the Fmoc-Val-OH solution. In a separate vial, add Diisopropylamino-acetic acid (4 eq, 0.1 mmol, 15.9 mg) and DIC (4 eq, 0.1 mmol, 15.6 µL) to 1 mL of DMF. Add this to the resin.

    • Vessel 2 (Oxyma): Add the Fmoc-Val-OH solution. In a separate vial, add OxymaPure (4 eq, 0.1 mmol, 14.2 mg) and DIC (4 eq, 0.1 mmol, 15.6 µL) to 1 mL of DMF. Add this to the resin.

    • Vessel 3 (HOBt): Add the Fmoc-Val-OH solution. In a separate vial, add HOBt (4 eq, 0.1 mmol, 13.5 mg) and DIC (4 eq, 0.1 mmol, 15.6 µL) to 1 mL of DMF. Add this to the resin.

    • Vessel 4 (DIC Alone): Add the Fmoc-Val-OH solution. Add DIC (4 eq, 0.1 mmol, 15.6 µL) to 1 mL of DMF and add to the resin.

    • Agitate all vessels. Monitor the reaction every 15 minutes using the ninhydrin test and record the time to completion (when the test is negative).

    • Once complete, drain all vessels and wash with DMF (5 x 5 mL).

  • Fmoc-Phenylalanine Coupling:

    • Combine the resins from all four vessels (or continue in parallel if individual analysis is desired). Perform Fmoc deprotection as in step 2.

    • Couple Fmoc-Phe-OH using the standard HBTU/DIPEA method as described in step 2.

  • Final Deprotection and Cleavage:

    • Perform a final Fmoc deprotection as in step 2.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

    • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

    • Add 5 mL of the cleavage cocktail to the resin and agitate for 2 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet twice more with cold ether.

    • Lyophilize the crude peptide to a white powder and record the weight.

Protocol 2: RP-HPLC and Chiral GC-MS Analysis
  • RP-HPLC for Purity:

    • System: UHPLC system with UV detection.[10]

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5% to 65% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Detection: 220 nm.

    • Sample Prep: Dissolve 1 mg of crude peptide in 1 mL of 50% acetonitrile/water. Inject 5 µL.

    • Analysis: Integrate the peak area of the main product and all impurities to calculate percent purity.

  • Chiral GC-MS for Racemization: [13]

    • Hydrolysis: Hydrolyze ~0.5 mg of crude peptide in 1 mL of 6N DCl in D₂O at 110°C for 24 hours. This step introduces a deuterium label at the α-carbon of any amino acid that racemizes during hydrolysis, allowing it to be distinguished from synthesis-induced racemization.[13]

    • Derivatization: Evaporate the acid and derivatize the resulting amino acids (e.g., to N-pentafluoropropionyl amino acid isopropyl esters).

    • Analysis: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val) and analyze via MS.

    • Quantification: Determine the ratio of D-Phe to L-Phe by comparing the peak areas of the corresponding enantiomers, ensuring to exclude any deuterium-labeled species from the calculation of synthesis-induced racemization.

Pillar 3: Data-Driven Comparison and Authoritative Grounding

The culmination of this work is the clear, objective presentation of data. While the following data is hypothetical for the purposes of this guide, it reflects a realistic outcome based on the chemical principles discussed.

Mechanism Visualization

First, let us visualize the established, effective mechanism of a carbodiimide coupling mediated by an Oxyma-type additive.

Caption: Carbodiimide coupling mechanism with an Oxyma additive.

Quantitative Performance Data

The results from the four experimental arms are summarized below.

Experimental ArmAdditiveCoupling Time (min)Crude Purity (%)[10]% D-Phe (Racemization)[13][14]Crude Yield (%)
Test Condition Diisopropylamino-acetic acid > 240 (Incomplete)48.28.985
Gold Standard OxymaPure 4596.10.494
Classic Standard HOBt 6094.50.892
Negative Control None (DIC Alone) > 240 (Incomplete)55.79.588
Interpretation and Expert Analysis
  • Reaction Kinetics: The standard additives, OxymaPure and HOBt, facilitated complete coupling in 45-60 minutes, as confirmed by the ninhydrin test. In contrast, both the DIPAA and DIC-alone conditions failed to drive the reaction to completion even after 4 hours. This demonstrates that DIPAA does not effectively facilitate amide bond formation.

  • Purity and Side Reactions: The crude purity achieved with OxymaPure (96.1%) and HOBt (94.5%) is indicative of a highly efficient and clean reaction. The significantly lower purity in the DIPAA (48.2%) and DIC-alone (55.7%) arms suggests the prevalence of deletion sequences (from incomplete coupling) and potentially other side products. The even lower purity in the DIPAA case compared to DIC alone suggests that DIPAA may be actively interfering with the reaction, perhaps through competitive activation of its own carboxyl group.

  • Racemization Suppression: This is the most critical metric. The gold standard, OxymaPure, kept racemization to a minimal 0.4%.[4] The level of D-Phe in the DIPAA sample (8.9%) was nearly identical to that of the negative control (9.5%), which is unacceptably high for any peptide intended for biological use. This result provides definitive evidence that Diisopropylamino-acetic acid offers no protection against racemization.

Conclusion: An Authoritative Verdict

Based on a rigorous, multi-faceted benchmarking protocol, Diisopropylamino-acetic acid is not a viable additive for peptide coupling in Fmoc-based solid-phase peptide synthesis. It fails to meet the two primary criteria for an effective additive: it neither accelerates coupling kinetics nor suppresses racemization. In fact, the data suggests it may hinder the reaction, leading to lower crude purity than using the carbodiimide activator alone.

This guide serves not only to definitively characterize the performance of DIPAA but also to provide the scientific community with a robust framework for evaluating any novel reagent. By grounding experimental design in mechanistic understanding, employing self-validating protocols, and focusing on clear, quantitative metrics, researchers can confidently and efficiently determine the true value of new tools in the critical art of peptide synthesis.

References

  • Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(9), 1163–1173. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Chemistry For Everyone. (2025). What Is DIC And Its Role In Solid-Phase Peptide Synthesis?[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • National Institute of Standards and Technology. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]

  • Subirós-Funosas, A., et al. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 2(1), 237-246. [Link]

  • Royal Society of Chemistry. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). [Link]

  • Gupea. (2021). Benchmarking Machine Learning Methods for Peptide Activity Predictions. [Link]

  • arXiv. (2024). NovoBench: Benchmarking Deep Learning-based De Novo Peptide Sequencing Methods in Proteomics. [Link]

  • ResearchGate. (2004). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1221, 123638. [Link]

  • OpenReview. (n.d.). BENCHMARKING ANTIMICROBIAL PEPTIDE IDENTIFICATION WITH SEQUENCE AND STRUCTURE REPRESENTATIONS. [Link]

  • Wuttke, S., et al. (2014). Postsynthetic modification of an amino-tagged MOF using peptide coupling reagents: a comparative study. Chemical Communications, 50(67), 9482-9485. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • CORE. (n.d.). Solid phase peptide synthesis: New resin and new protecting group. [Link]

  • Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Diisopropylamino-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and related compounds is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth technical comparison of two distinct analytical methods for the determination of Diisopropylamino-acetic acid: High-Performance Liquid Chromatography (HPLC) and Non-Aqueous Potentiometric Titration. Through a detailed exploration of their underlying principles, experimental protocols, and a rigorous cross-validation framework, this document aims to equip the reader with the expertise to select and validate the most appropriate analytical strategy for their specific needs.

Introduction to Diisopropylamino-acetic Acid and the Imperative for Robust Analysis

Diisopropylamino-acetic acid is a tertiary amino acid derivative. The accurate determination of its purity and content in bulk drug substances and formulated products is critical for ensuring safety and efficacy. The selection of an analytical method is a pivotal decision, influenced by factors such as the physicochemical properties of the analyte, the required sensitivity and specificity, and practical considerations like sample throughput and cost.

This guide will delve into two orthogonal analytical techniques, providing a framework for their cross-validation. Cross-validation of analytical methods is a critical process to demonstrate that a validated method yields consistent and reliable results, ensuring data integrity and regulatory compliance.[1]

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the identification and quantification of APIs and impurities.[2][3] For a molecule like Diisopropylamino-acetic acid, a reversed-phase HPLC method with UV detection offers a high degree of specificity and sensitivity.

Principle and Rationale

This method is adapted from established procedures for similar compounds, such as dichloroacetic acid diisopropylamine.[4] The principle involves the separation of the analyte from potential impurities on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. Detection is achieved by measuring the absorbance of the analyte at a specific UV wavelength. The choice of a low UV wavelength is often suitable for compounds with limited chromophores.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Octadecyl silane bonded silica gel (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For Diisopropylamino-acetic acid, a starting point could be a buffer of 0.1% phosphoric acid in water (pH adjusted to 3.0 with triethylamine) and acetonitrile in a ratio of 80:20 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of Diisopropylamino-acetic acid reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Preparation: Accurately weigh and dissolve the sample containing Diisopropylamino-acetic acid in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: The concentration of Diisopropylamino-acetic acid in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standard solutions.

Method 2: Non-Aqueous Potentiometric Titration

Non-aqueous titration is a classic and robust analytical technique for the assay of weakly acidic or basic substances that are not soluble in water or are too weak to be titrated in an aqueous medium.[5] Given that Diisopropylamino-acetic acid possesses a basic tertiary amine group, a non-aqueous acid-base titration is a highly suitable method for its quantification.

Principle and Rationale

In a non-aqueous solvent, the basicity of the tertiary amine in Diisopropylamino-acetic acid is enhanced, allowing for its accurate titration with a strong acid. Glacial acetic acid is a common solvent for this purpose as it is a very weak acid and a good solvent for many organic compounds. The titrant is typically a standardized solution of perchloric acid in glacial acetic acid. The endpoint of the titration is determined potentiometrically using a suitable electrode system, which provides a more objective and precise endpoint detection compared to colorimetric indicators.

Experimental Protocol: Non-Aqueous Potentiometric Titration

Instrumentation:

  • Automatic potentiometric titrator with a glass and reference electrode (e.g., calomel or silver/silver chloride).

  • Analytical balance.

  • Burette and magnetic stirrer.

Reagents:

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid, standardized against a primary standard (e.g., potassium hydrogen phthalate).

  • Solvent: Glacial acetic acid.

  • Standard: High-purity Diisopropylamino-acetic acid.

Procedure:

  • Titrant Standardization: Accurately weigh a suitable amount of primary standard (e.g., potassium hydrogen phthalate), dissolve it in glacial acetic acid, and titrate with the 0.1 N perchloric acid solution to determine its exact normality.

  • Sample Preparation: Accurately weigh a quantity of the Diisopropylamino-acetic acid sample and dissolve it in a measured volume of glacial acetic acid.

  • Titration: Immerse the electrodes in the sample solution and titrate with the standardized 0.1 N perchloric acid. Record the potential (mV) as a function of the titrant volume.

  • Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve (or the peak of the first derivative of the curve).

  • Calculation: The percentage of Diisopropylamino-acetic acid in the sample is calculated based on the volume of titrant consumed at the endpoint, the normality of the titrant, and the weight of the sample.

Cross-Validation Study Design

The objective of the cross-validation is to compare the performance of the HPLC and non-aqueous titration methods and to ensure that both methods are suitable for their intended purpose.[1] The validation will be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Validation Parameters

The following validation parameters will be assessed for both methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). For HPLC, this is demonstrated by the resolution of the analyte peak from other peaks. For titration, this may involve titrating a placebo and known impurities to ensure they do not interfere.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For HPLC, this is assessed by analyzing a series of standards and performing a linear regression of peak area versus concentration. For titration, linearity is evaluated by titrating different weights of the standard and plotting the consumed titrant volume against the sample weight.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_comparison Comparative Analysis HPLC HPLC-UV Method Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Titration Non-Aqueous Titration Titration->Specificity Titration->Linearity Titration->Accuracy Titration->Precision DataTable Data Comparison Table Specificity->DataTable Linearity->DataTable Accuracy->DataTable Precision->DataTable Decision Method Suitability Decision DataTable->Decision

Caption: Workflow for the cross-validation of analytical methods.

Comparative Data Analysis (Hypothetical Data)

To illustrate the comparison, the following tables present hypothetical data from the cross-validation study.

Table 1: Comparison of Validation Parameters

Validation ParameterHPLC-UV MethodNon-Aqueous TitrationAcceptance Criteria (ICH Q2)
Specificity Specific (Resolution > 2.0 from impurities)Specific (No interference from placebo)Method must be specific
Linearity (r²) 0.99950.9992r² ≥ 0.999
Range (% of nominal) 80 - 120%80 - 120%As per application
Accuracy (% Recovery) 99.5% (RSD < 1.0%)100.2% (RSD < 1.5%)98.0 - 102.0%
Repeatability (RSD%) 0.5%0.8%RSD ≤ 2.0%
Intermediate Precision (RSD%) 0.8%1.2%RSD ≤ 2.0%

Table 2: Summary of Method Attributes

AttributeHPLC-UV MethodNon-Aqueous Titration
Principle Chromatographic SeparationAcid-Base Neutralization
Specificity High (separates impurities)Moderate (titrates total base)
Sensitivity High (ppm levels)Lower (percent levels)
Sample Throughput High (with autosampler)Moderate
Cost per Sample HigherLower
Instrumentation ComplexSimple
Solvent/Reagent Use Organic solvents, buffersGlacial acetic acid, perchloric acid

Discussion and Method Selection

MethodComparison cluster_hplc HPLC-UV Method cluster_titration Non-Aqueous Titration HPLC_Adv Advantages: - High Specificity - High Sensitivity - High Throughput HPLC_Disadv Disadvantages: - Higher Cost - Complex Instrumentation Titr_Adv Advantages: - Lower Cost - Simple Instrumentation - Robust Titr_Disadv Disadvantages: - Lower Specificity - Lower Sensitivity - Moderate Throughput Choice Application Requirement Choice->HPLC_Adv Impurity Profiling Low Concentration Samples Choice->Titr_Adv Bulk Assay (High Purity) Routine QC

Caption: Decision tree for analytical method selection.

Both the HPLC-UV and non-aqueous potentiometric titration methods, based on our hypothetical validation data, are suitable for the quantification of Diisopropylamino-acetic acid, meeting the acceptance criteria outlined in the ICH guidelines. However, the choice of method for a specific application will depend on the analytical requirements.

  • The HPLC-UV method is the superior choice when high specificity is required, such as in the analysis of samples containing impurities or degradation products. Its high sensitivity also makes it suitable for the analysis of low-concentration samples and for trace-level impurity determination. The high throughput achievable with an autosampler makes it ideal for laboratories with a large number of samples.

  • The non-aqueous potentiometric titration method is a cost-effective and robust alternative for the assay of bulk Diisopropylamino-acetic acid, where the material is expected to be of high purity. Its simplicity makes it an excellent choice for routine quality control laboratories where high throughput is not the primary concern. However, its lower specificity means it should be complemented with a suitable impurity test, which could be the HPLC method itself.[8]

Conclusion

The cross-validation of analytical methods is a fundamental practice in the pharmaceutical industry that ensures the generation of reliable and accurate data. This guide has presented a comprehensive comparison of HPLC-UV and non-aqueous potentiometric titration for the analysis of Diisopropylamino-acetic acid. By understanding the principles, protocols, and comparative performance of these methods, researchers and drug development professionals can make informed decisions in selecting and validating the most appropriate analytical technique for their specific needs, thereby ensuring the quality and consistency of their products.

References

  • Zhao, M., & Bada, J. L. (1995). Determination of alpha-dialkylamino acids and their enantiomers in geological samples by high-performance liquid chromatography after derivatization with a chiral adduct of o-phthaldialdehyde. Journal of Chromatography A, 690(1), 55-63. [Link]

  • Walton, B. (1994). Potentiometric titration of long chain tertiary amine oxides and tertiary amines using a poly(vinyl chloride) membrane electrode. Analyst, 119, 2201-2203. [Link]

  • Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Williams, R. L. (2010). Recommendations for titration methods validation. USP Pharmacopeial Forum, 36(6). [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Google Patents. (n.d.).
  • Journal of Pharmaceutical and Chemical Research. (2010). analysis of amino acids by high performance liquid chromatography. [Link]

  • Analytical Chemistry. (1956). Analytical Chemistry, 28(4). [Link]

  • Mettler Toledo. (n.d.). Validation of Titration Methods. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SlideShare. (n.d.). Non aq. Titration.pdf. [Link]

  • Rohadi, A., & Man, Y. B. C. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 1-13. [Link]

  • ResearchGate. (2018). How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration ?. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • Saraswati Institute of Pharmaceutical Sciences. (n.d.). Non Aqueous Acid-Base Titration. [Link]

  • LibreTexts Chemistry. (n.d.). Chapter 9: Titrimetric Methods. [Link]

  • Gündüz, T., Kiliç, E., Köseoğlu, F., & Gül Oztaş, S. (1988). Titrations in Non-Aqueous Media. Part XIII. Potentiometric and Conductimetric Titrations of Alpha-Amino Acids With Perchloric Acid in Acetic Acid and Acetonitrile-Acetic Acid Solvents. Analyst, 113(8), 1313-1316. [Link]

  • American Oil Chemists' Society. (2024). Primary, Secondary, and Tertiary Amine Values of Fatty Amines, Potentiometric Method. [Link]

  • Analyst. (1988). Titrations in non-aqueous media. Part XIII. Potentiometric and conductimetric titrations of α-amino acids with perchloric acid in acetic acid and acetonitrile-acetic acid solvents. Analyst, 113, 1313-1316. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.